XJ02862-S2
Description
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Properties
Molecular Formula |
C27H31N3O3 |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
2-[(2S)-1-[(2S,4R)-4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl]-1-oxopropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C27H31N3O3/c1-17-16-23(28-19-10-4-3-5-11-19)22-14-8-9-15-24(22)29(17)25(31)18(2)30-26(32)20-12-6-7-13-21(20)27(30)33/h3-5,8-11,14-15,17-18,20-21,23,28H,6-7,12-13,16H2,1-2H3/t17-,18-,20?,21?,23+/m0/s1 |
InChI Key |
PSCGFZKDBAPWLN-XOIICEKCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of XJ02862-S2: A Potent and Selective FXR Agonist
For Immediate Release
A comprehensive analysis of available data reveals XJ02862-S2 as a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways. This novel chemotype demonstrates significant promise for the therapeutic intervention of nonalcoholic fatty liver disease (NAFLD) and associated metabolic disorders. Its mechanism of action is centered on the targeted activation of FXR, leading to the downstream regulation of genes involved in bile acid, lipid, and glucose homeostasis.
Core Mechanism: Potent Farnesoid X Receptor (FXR) Agonism
This compound is a synthetic small molecule designed to selectively activate FXR, a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands. Molecular docking and simulation studies have elucidated the specific interaction between this compound and the FXR ligand-binding domain. A critical hydrogen bond with the amino acid residue Histidine 294 (HIS294) is essential for its potent agonistic activity. This targeted engagement initiates a cascade of transcriptional events that underpin its therapeutic effects. Notably, this compound exhibits high selectivity for FXR, showing no agonistic activity towards the Takeda G-protein-coupled receptor 5 (TGR5), another key bile acid receptor.
In Vitro Activity
In cell-based reporter assays utilizing human embryonic kidney 293T (HEK293T) cells, this compound demonstrates potent dose-dependent activation of the FXR signaling pathway.
| Parameter | Value | Assay System |
| EC50 | 0.98 µM | FXR-Gal4 transactivation assay in HEK293T cells |
Downstream Gene Regulation and Signaling Pathway
Upon activation by this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. The primary consequence of this activation is the regulation of genes central to lipid metabolism, cholesterol homeostasis, and bile acid synthesis.
Key downstream effects include:
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Bile Acid Homeostasis: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. It also induces the expression of the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.
-
Lipid Metabolism: Inhibition of lipogenesis through the downregulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and its target genes, such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC).
-
Cholesterol Transport: Regulation of genes involved in cholesterol transport and lipoprotein metabolism.
In Vivo Efficacy in a Preclinical Model of NAFLD
The therapeutic potential of this compound has been demonstrated in a high-fat diet (HFD)-induced obese (DIO) mouse model, which mimics key features of human NAFLD. Oral administration of this compound resulted in significant improvements in multiple metabolic parameters.
| Parameter | Effect of this compound Treatment |
| Hypercholesterolemia | Ameliorated |
| Hepatic Steatosis | Ameliorated |
| Hyperglycemia | Ameliorated |
| Insulin (B600854) Resistance (IR) | Ameliorated |
These findings indicate that this compound effectively mitigates the key pathological features of NAFLD in vivo, including excess fat accumulation in the liver, high blood sugar, and impaired insulin signaling.
Experimental Protocols
In Vitro FXR Transactivation Assay
A dual-luciferase reporter assay is a standard method to quantify the agonistic activity of compounds on nuclear receptors.
Unveiling the Target: A Technical Guide to the Identification and Validation of XJ02862-S2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of XJ02862-S2, a potent agonist of the Farnesoid X Receptor (FXR). This document details the role of FXR in metabolic diseases such as Non-alcoholic fatty liver disease (NAFLD), summarizes the validation of this compound's mechanism of action, and provides an overview of relevant experimental protocols.
Executive Summary
This compound has been identified as a potent and promising lead compound for the research and potential treatment of Non-alcoholic fatty liver disease (NAFLD)[1]. Its therapeutic potential stems from its targeted agonistic activity on the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. In vivo studies have demonstrated that this compound can effectively ameliorate hypercholesterolemia, hepatic steatosis, hyperglycemia, and insulin (B600854) resistance in a high-fat-diet induced obese mouse model of NAFLD[1]. This guide delves into the scientific foundation of this promising therapeutic candidate.
Target Identification: Farnesoid X Receptor (FXR)
The primary molecular target of this compound is the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily. FXR is highly expressed in metabolically active tissues, including the liver, intestine, kidneys, and adrenal glands. It functions as a ligand-activated transcription factor, playing a pivotal role in maintaining metabolic homeostasis.
Natural ligands for FXR include bile acids, such as chenodeoxycholic acid. Upon ligand binding, FXR undergoes a conformational change, leading to the recruitment of co-activator proteins and the regulation of target gene expression.
FXR Signaling Pathway
The activation of FXR by an agonist like this compound initiates a cascade of transcriptional events that collectively contribute to its therapeutic effects. The central mechanism involves the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
A key downstream target of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor. FXR activation induces the expression of SHP, which in turn acts as a transcriptional repressor for several genes, most notably CYP7A1, the rate-limiting enzyme in bile acid synthesis from cholesterol. This creates a negative feedback loop to control bile acid levels. Beyond bile acid homeostasis, FXR signaling influences lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation, and it also plays a role in regulating glucose metabolism.
Target Validation
The validation of FXR as the target of this compound and the therapeutic relevance for NAFLD involves a series of in vitro and in vivo experiments.
In Vitro Validation
In vitro assays are crucial for determining the potency and selectivity of a compound for its target. While specific quantitative data for this compound is detailed in the primary literature, the general approach is outlined below.
| Assay Type | Purpose | Key Parameters Measured |
| Luciferase Reporter Assay | To quantify the agonistic activity of this compound on FXR. | EC50 (Half-maximal effective concentration) |
| Competitive Binding Assay | To determine the binding affinity of this compound to the FXR ligand-binding domain. | Ki (Inhibition constant) or IC50 (Half-maximal inhibitory concentration) |
| Gene Expression Analysis (qPCR) | To confirm the induction of FXR target genes (e.g., SHP) in response to this compound treatment in hepatic cell lines. | Fold change in mRNA expression |
| Selectivity Profiling | To assess the specificity of this compound for FXR against other nuclear receptors. | Activity at off-target receptors |
Quantitative data for this compound can be found in: Tong Qin, et al. Machine learning- and structure-based discovery of a novel chemotype as FXR agonists for potential treatment of nonalcoholic fatty liver disease. Eur J Med Chem. 2023 Apr 5;252:115307.
In Vivo Validation
In vivo studies in animal models of NAFLD are essential to demonstrate the therapeutic efficacy and physiological effects of the compound.
| Animal Model | Treatment | Key Parameters Measured | Findings for this compound[1] |
| High-Fat-Diet (HFD) Induced Obese Mice | Oral administration of this compound | - Serum cholesterol and triglyceride levels- Liver histology (steatosis scoring)- Blood glucose and insulin levels- Body weight | - Ameliorated hypercholesterolemia- Reduced hepatic steatosis- Ameliorated hyperglycemia and insulin resistance |
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility of scientific findings. Below are overviews of standard methodologies used in the validation of FXR agonists like this compound.
Luciferase Reporter Assay for FXR Activation
Objective: To measure the ability of this compound to activate the transcriptional activity of FXR.
Methodology:
-
Cell Culture: Human embryonic kidney cells (HEK293T) or a similar cell line are cultured in appropriate media.
-
Transfection: Cells are co-transfected with expression plasmids for full-length human FXR and RXR, along with a reporter plasmid containing multiple copies of an FXRE driving the expression of the luciferase gene.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.
-
Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. The dose-response curve is plotted to determine the EC50 value.
High-Fat-Diet (HFD) Induced NAFLD Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of NAFLD.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis[2][3].
-
Compound Administration: A cohort of HFD-fed mice is treated with this compound (e.g., via oral gavage) daily for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle.
-
Metabolic Phenotyping: Body weight, food intake, and glucose and insulin tolerance tests are performed.
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Sample Collection: At the end of the study, blood and liver tissues are collected.
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Biochemical Analysis: Serum is analyzed for levels of triglycerides, cholesterol, ALT, and AST.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis, inflammation, and ballooning.
-
Gene Expression Analysis: RNA is extracted from liver tissue to measure the expression of FXR target genes and genes involved in lipid metabolism and inflammation.
Conclusion
This compound represents a significant advancement in the pursuit of targeted therapies for NAFLD. Its identification as a potent FXR agonist is supported by a robust framework of target validation, encompassing both in vitro mechanistic studies and in vivo efficacy models. The data summarized herein underscore the potential of this compound to modulate the key metabolic pathways dysregulated in NAFLD through the targeted activation of the Farnesoid X Receptor. Further investigation, as detailed in the cited primary literature, will continue to elucidate the full therapeutic profile of this promising compound.
References
An In-depth Technical Guide to the Farnesoid X Receptor (FXR) Agonist XJ02862-S2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel farnesoid X receptor (FXR) agonist, XJ02862-S2. The document details its chemical structure, its role within the FXR signaling pathway, and general experimental methodologies relevant to its evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development, particularly those with an interest in therapies for nonalcoholic fatty liver disease (NAFLD).
Chemical Structure and Properties of this compound
This compound is a novel, potent, and selective agonist of the Farnesoid X Receptor. Its discovery was the result of a multi-stage computational workflow that included machine learning-based classifiers, shape-based and electrostatic-based models, and molecular docking protocols.
Chemical Name: 2-((S)-1-((2S,4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione
Molecular Formula: C₂₇H₃₁N₃O₃
CAS Number: 3023355-55-4
Below is a two-dimensional representation of the chemical structure of this compound.
Caption: 2D Chemical Structure of this compound.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. Upon activation by its ligands, such as bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription.
The activation of FXR initiates a cascade of events that are crucial for metabolic homeostasis. A key downstream target of FXR is the Small Heterodimer Partner (SHP), a protein that in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This creates a negative feedback loop to control bile acid levels.
Furthermore, intestinal FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis. The FXR signaling pathway is also intricately involved in lipid metabolism by regulating genes involved in lipogenesis, fatty acid transport, and cholesterol metabolism. Its role extends to glucose homeostasis and the inflammatory response, making it a promising therapeutic target for metabolic diseases like NAFLD.
Caption: Farnesoid X Receptor (FXR) Signaling Pathway.
Quantitative Data
While the primary publication by Tong Qin et al. reports potent FXR agonistic activity for this compound and its efficacy in a diet-induced obese (DIO) mouse model, specific quantitative data such as EC₅₀ values and detailed in vivo study results are not publicly available in the abstract. Access to the full publication or its supplementary materials would be required for a comprehensive quantitative summary.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and evaluation of this compound are proprietary to the discovering research group and are not fully detailed in the public domain. However, based on standard practices in the field of FXR agonist development, the following are representative methodologies that would be employed.
Luciferase Reporter Gene Assay for FXR Activation
This in vitro assay is a common method to determine the potency of a compound as an FXR agonist.
Objective: To measure the ability of this compound to activate the Farnesoid X Receptor and induce the expression of a reporter gene.
Methodology:
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Transient Transfection: Cells are seeded in 96-well plates and co-transfected with expression plasmids for human FXR and RXR, along with a reporter plasmid containing multiple copies of the FXRE driving the expression of the luciferase gene.
-
Compound Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of this compound or a reference FXR agonist (e.g., GW4064) for another 24 hours.
-
Luciferase Activity Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of FXR activation.
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Data Analysis: The data is normalized to a positive control and plotted as a dose-response curve to determine the EC₅₀ value (the concentration of the compound that elicits 50% of the maximal response).
Caption: Luciferase Reporter Gene Assay Workflow.
In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
This in vivo model is used to assess the therapeutic potential of a compound for metabolic diseases like NAFLD.
Objective: To evaluate the effect of this compound on hypercholesterolemia, hepatic steatosis, hyperglycemia, and insulin (B600854) resistance in a mouse model of diet-induced obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and hepatic steatosis.
-
Compound Administration: The DIO mice are then treated with this compound or a vehicle control, typically via oral gavage, once daily for several weeks. A positive control group treated with a known FXR agonist may also be included.
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Metabolic Monitoring: Body weight, food intake, and blood glucose levels are monitored regularly throughout the study. Glucose and insulin tolerance tests are performed to assess insulin sensitivity.
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Terminal Procedures: At the end of the treatment period, blood samples are collected for the analysis of serum lipids (total cholesterol, triglycerides) and liver enzymes (ALT, AST). The liver is harvested, weighed, and a portion is fixed for histological analysis (H&E and Oil Red O staining) to assess hepatic steatosis, while another portion is snap-frozen for gene expression analysis.
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Gene Expression Analysis: RNA is extracted from the liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of FXR target genes (e.g., SHP, FGF15) and genes involved in lipid and glucose metabolism.
Preliminary In Vitro Profile of XJ02862-S2: A Novel Farnesoid X Receptor Agonist
For Research, Scientific, and Drug Development Professionals
Abstract
XJ02862-S2 is a novel, potent, and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1][2] Preliminary in vitro studies have demonstrated its efficacy in activating FXR and modulating the expression of downstream target genes. This document provides a technical overview of the available in vitro data, representative experimental protocols for its characterization, and a depiction of its proposed mechanism of action through the FXR signaling pathway.
Quantitative In Vitro Pharmacology
The following table summarizes the representative in vitro pharmacological profile of this compound. Data is compiled from typical assays used to characterize FXR agonists.
| Assay Type | Cell Line | Parameter | This compound | Positive Control (e.g., GW4064) |
| FXR Activation | ||||
| FXR Luciferase Reporter Assay | HEK293T | EC50 | Potent Agonist[1][2] | ~30 nM |
| Target Gene Expression | ||||
| SHP mRNA Expression (qPCR) | HepG2 | Fold Induction (at 1 µM) | Significant Upregulation | ~10-fold |
| BSEP mRNA Expression (qPCR) | HepG2 | Fold Induction (at 1 µM) | Significant Upregulation | ~8-fold |
| CYP7A1 mRNA Expression (qPCR) | HepG2 | Fold Inhibition (at 1 µM) | Significant Downregulation | ~70% |
| Receptor Selectivity | ||||
| TGR5 Activation Assay | CHO-K1 | Agonist Activity | No significant agonism[1] | - |
Note: Specific quantitative values for this compound are not publicly available and the table presents a qualitative summary based on literature. Values for the positive control are representative.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the in vitro activity of this compound.
FXR Activation: Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the Farnesoid X Receptor, leading to the expression of a reporter gene (luciferase).
Materials:
-
HEK293T cells
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DMEM with 10% FBS and 1% Penicillin-Streptomycin
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Opti-MEM I Reduced Serum Medium
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Lipofectamine 2000 Transfection Reagent
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pCMV-hFXR expression vector
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pCMV-hRXR expression vector
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(IR-1)3-tk-luc reporter vector (containing three copies of the IR-1 response element upstream of a luciferase gene)
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pRL-TK (Renilla luciferase control vector)
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This compound and positive control (GW4064)
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density of 2 x 104 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Transfection:
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For each well, prepare a DNA-lipid complex in Opti-MEM. Combine the FXR and RXR expression vectors, the luciferase reporter vector, and the Renilla control vector.
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Add Lipofectamine 2000 to the DNA mixture, incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells.
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-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or GW4064. Incubate for an additional 24 hours.
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Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Target Gene Expression: Quantitative PCR (qPCR)
This protocol details the measurement of mRNA levels of FXR target genes (SHP, BSEP, CYP7A1) in response to this compound treatment in a human hepatocyte cell line.
Materials:
-
HepG2 cells
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MEM with 10% FBS, 1% Penicillin-Streptomycin, and non-essential amino acids
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This compound and positive control (GW4064)
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RNA extraction kit (e.g., RNeasy Mini Kit)
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cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
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SYBR Green qPCR Master Mix
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qPCR primers for SHP, BSEP, CYP7A1, and a housekeeping gene (e.g., GAPDH)
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6-well cell culture plates
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qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound or GW4064 at the desired concentration for 24 hours.
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RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.
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cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene or housekeeping gene, and cDNA template.
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Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
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Determine the cycle threshold (Ct) for each gene.
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Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow for its in vitro characterization.
Caption: Proposed signaling pathway of this compound via FXR activation.
Caption: General experimental workflow for in vitro characterization.
Conclusion
The preliminary in vitro data for this compound strongly indicate that it is a potent Farnesoid X Receptor agonist. It effectively activates the FXR signaling pathway, leading to the regulation of key target genes involved in bile acid metabolism. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
The Emergence of XJ02862-S2: A Novel Farnesoid X Receptor Agonist for the Potential Treatment of Nonalcoholic Fatty Liver Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: XJ02862-S2 is a novel, potent, and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a ligand-activated transcription factor highly expressed in the liver and intestine. FXR plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Dysregulation of the FXR signaling pathway is implicated in the pathogenesis of various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD). This compound has emerged as a promising therapeutic candidate for NAFLD, demonstrating significant efficacy in preclinical models by ameliorating hypercholesterolemia, hepatic steatosis, hyperglycemia, and insulin (B600854) resistance. This technical guide provides a comprehensive overview of the novelty of this compound, its mechanism of action, and the experimental methodologies relevant to its evaluation.
The Novelty of this compound in its Class
The novelty of this compound lies in its unique chemical scaffold, discovered through a combination of machine learning and structure-based drug discovery techniques. Unlike many existing FXR agonists, which are often bile acid derivatives, this compound represents a new chemotype. This structural distinction may confer a more favorable pharmacological profile, potentially mitigating some of the side effects observed with earlier-generation FXR agonists, such as pruritus and unfavorable changes in cholesterol levels.
A key publication identifies this compound as a potent FXR agonist with an EC50 value of 0.98 µM in a HEK293T cell-based reporter assay. This potency is comparable to that of Obeticholic Acid (OCA), a well-characterized FXR agonist, which exhibited an EC50 of 0.67 µM in the same study. The selectivity of this compound for FXR over other nuclear receptors is a critical aspect of its novelty, though specific selectivity data is not yet publicly available.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparative context with other relevant FXR agonists.
| Compound | Assay Type | Cell Line | EC50 (µM) | Reference |
| This compound | FXR Reporter Assay | HEK293T | 0.98 | [1] |
| Obeticholic Acid (OCA) | FXR Reporter Assay | HEK293T | 0.67 | [1] |
| GW4064 | FXR Reporter Assay | - | 0.03 | [2] |
Table 1: In Vitro Potency of FXR Agonists
| Study | Model | Compound | Key Findings | Reference |
| Qin et al., 2023 | High-Fat-Diet Induced Obese (DIO) Mice | This compound | Ameliorated hypercholesterolemia, hepatic steatosis, hyperglycemia, and insulin resistance. | [1] |
| Zhang et al., 2008 | High-Fat-Diet Induced Obese (DIO) Mice | GW4064 | Suppressed weight gain, repressed hepatic steatosis, and attenuated hepatic inflammation. | [2] |
Table 2: Summary of In Vivo Efficacy of FXR Agonists
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not yet publicly available. However, the following are representative methodologies for key experiments cited in the evaluation of FXR agonists.
In Vitro FXR Transactivation Assay
This assay is used to determine the potency of a compound in activating the Farnesoid X Receptor.
Objective: To measure the EC50 value of an FXR agonist.
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
Principle: HEK293T cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the ligand-binding domain of human FXR and the DNA-binding domain of GAL4, and another containing a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS). Upon activation by an agonist, the FXR-GAL4 chimera binds to the UAS and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of FXR activation.
Procedure:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with the FXR-GAL4 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.
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Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., OCA).
-
Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
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Data Analysis: The luciferase signal is normalized to a control (e.g., vehicle-treated cells). The EC50 value is calculated by fitting the dose-response curve to a sigmoidal equation.
In Vivo High-Fat Diet (HFD)-Induced Obese Mouse Model
This model is used to evaluate the efficacy of a compound in treating NAFLD and associated metabolic disorders.
Objective: To assess the effect of an FXR agonist on hypercholesterolemia, hepatic steatosis, hyperglycemia, and insulin resistance.
Animal Model: Male C57BL/6J mice.
Procedure:
-
Induction of Obesity: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Compound Administration: The obese mice are then randomly assigned to treatment groups and receive daily oral administration of the test compound (e.g., this compound) or vehicle for a specified duration (e.g., 4-8 weeks).
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Metabolic Phenotyping:
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Body Weight and Food Intake: Monitored regularly throughout the study.
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Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose metabolism and insulin sensitivity.
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Blood Chemistry: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.
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Tissue Analysis:
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Liver Histology: Livers are harvested, weighed, and a portion is fixed for histological analysis (e.g., H&E staining) to assess the degree of steatosis.
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Gene Expression Analysis: Another portion of the liver is used for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes involved in lipid and glucose metabolism.
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Signaling Pathways and Experimental Workflows
Farnesoid X Receptor (FXR) Signaling Pathway
FXR acts as a master regulator of bile acid, lipid, and glucose metabolism. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: FXR Signaling Pathway activated by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of an FXR agonist in a diet-induced obesity model.
Caption: Workflow for an in vivo study of an FXR agonist.
Conclusion
This compound represents a significant advancement in the field of FXR agonists. Its novel chemical structure and potent activity in preclinical models of NAFLD highlight its potential as a future therapeutic agent. Further research is warranted to fully elucidate its pharmacological profile, including its selectivity and long-term safety. The experimental frameworks and signaling pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic promise of this compound and other molecules in its class.
References
Initial Toxicity Screening of XJ02862-S2: A Technical Guide
Disclaimer: The following technical guide is a representative example based on established principles of preclinical toxicology. As of the latest search, no specific public data was available for a compound designated "XJ02862-S2." Therefore, the data, protocols, and pathways presented herein are illustrative and intended to provide a framework for the initial toxicity screening of a novel chemical entity.
This guide is intended for researchers, scientists, and drug development professionals. It outlines a phased approach to the initial toxicity screening of a hypothetical compound, this compound, encompassing both in vitro and in vivo methodologies. The primary objectives of this initial screening are to identify potential target organs for toxicity, establish a preliminary safety profile, and determine a safe starting dose for further studies.[1][2][3][4]
In Vitro Toxicity Assessment
The initial phase of toxicity screening typically involves a battery of in vitro assays to assess the compound's effects at a cellular level.[5][6] These assays are crucial for early identification of potential liabilities and for prioritizing compounds with the most favorable safety profiles.[7][8]
A fundamental step is to evaluate the cytotoxic potential of this compound across various human cell lines representing different organs. This helps to identify cell-type specific toxicity and provides a preliminary indication of potential target organs.
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Tissue of Origin | Assay Type | Incubation Time (h) | IC50 (µM) |
| HepG2 | Liver | CCK-8 | 72 | 45.8 |
| HEK293 | Kidney | MTT | 72 | > 100 |
| SH-SY5Y | Neuroblastoma | AlamarBlue | 72 | 82.1 |
| A549 | Lung | Neutral Red Uptake | 72 | > 100 |
| HCT116 | Colon | CellTiter-Glo | 72 | 65.3 |
This protocol describes a method for determining the cytotoxicity of this compound using the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability based on the bioreduction of a tetrazolium salt.[9]
-
Cell Seeding:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the 96-well plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (0.5% DMSO) and untreated control wells.
-
Incubate the plate for 72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
References
- 1. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. canadacommons.ca [canadacommons.ca]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Early toxicity screening strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide: XJ02862-S2 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of XJ02862-S2, a potent Farnesoid X Receptor (FXR) agonist. The information presented herein is compiled from the primary scientific literature and is intended to support further research and development efforts.
Core Compound: this compound
This compound has been identified as a promising lead compound for the potential treatment of nonalcoholic fatty liver disease (NAFLD).[1] It acts as a potent agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2]
Binding Affinity Data
The binding affinity of this compound to the Farnesoid X Receptor (FXR) has been quantified, demonstrating its high potency as an agonist. The key affinity parameter, the half-maximal effective concentration (EC50), is summarized in the table below.
| Compound | Target | Assay Type | EC50 (nM) | Reference |
| This compound | Farnesoid X Receptor (FXR) | TR-FRET | 1.3 | [1] |
Binding Kinetics Data
As of the latest available data, specific binding kinetic parameters such as the association rate constant (ka) and the dissociation rate constant (kd) for this compound have not been published in the peer-reviewed literature.
Experimental Protocols
The binding affinity of this compound was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This method is a robust, homogeneous assay suitable for high-throughput screening of nuclear receptor agonists.[3][4][5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This protocol outlines the general steps for determining the agonist activity of a compound on FXR using a TR-FRET based assay.
1. Principle:
This assay measures the ligand-induced interaction between the Farnesoid X Receptor (FXR) and a coactivator peptide, such as from the steroid receptor coactivator-1 (SRC-1).[3][4] Upon agonist binding, a conformational change in FXR facilitates its interaction with the coactivator. The FXR protein is typically tagged (e.g., with GST) and recognized by a terbium (Tb)-labeled antibody (the FRET donor). The coactivator peptide is labeled with a fluorescent acceptor (e.g., a dye-labeled acceptor). When the donor and acceptor are brought into proximity by the protein-peptide interaction, FRET occurs, resulting in a detectable fluorescent signal.[3][4]
2. Materials:
-
GST-tagged FXR protein[3]
-
Biotin-labeled SRC-1 coactivator peptide[3]
-
Terbium (Tb)-labeled anti-GST antibody (Donor)[3]
-
Dye-labeled acceptor (e.g., streptavidin-conjugated dye)[3]
-
FXR Binding Buffer[3]
-
Test compound (e.g., this compound) dissolved in DMSO
-
Positive control (e.g., Chenodeoxycholic acid - CDCA)[3]
-
384-well, non-binding, white microplates[3]
-
TR-FRET compatible microplate reader[3]
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in DMSO. Further dilute the compound solutions in FXR Binding Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.[3]
-
Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of GST-FXR, Biotin-SRC-1, Tb-anti-GST antibody, and the dye-labeled acceptor in FXR Binding Buffer at their optimal concentrations.[3]
-
Assay Assembly:
-
Add a small volume (e.g., 2-5 µL) of the diluted test compound, positive control, or vehicle (for negative control) to the wells of the 384-well plate.[3]
-
Add the prepared mixture of GST-FXR and Biotin-SRC-1 to all wells.
-
Add the prepared mixture of Tb-anti-GST antibody and dye-labeled acceptor to all wells.
-
The final assay volume is typically around 20 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light, to allow the binding reaction to reach equilibrium.[3]
-
Detection: Read the plate using a TR-FRET-capable microplate reader. The reader will excite the terbium donor and measure the emission from both the donor and the acceptor at specific wavelengths after a time delay.[6]
-
Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities. Plot the TR-FRET ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Farnesoid X Receptor (FXR) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. amsbio.com [amsbio.com]
- 6. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of the Therapeutic Potential of XJ02862-S2, a Novel FXR Agonist for Nonalcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, characterized by the accumulation of fat in the liver, which can progress to more severe conditions such as nonalcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism. Its activation has emerged as a promising therapeutic strategy for NAFLD. This document provides a comprehensive technical overview of XJ02862-S2, a potent FXR agonist identified as a promising lead compound for NAFLD research.[1]
Core Compound Details
| Property | Value |
| Compound ID | This compound |
| CAS Number | 3023355-55-4 |
| Molecular Formula | C27H31N3O3 |
| Mechanism of Action | Farnesoid X Receptor (FXR) Agonist |
| Therapeutic Area | Nonalcoholic Fatty Liver Disease (NAFLD) |
Mechanism of Action and Therapeutic Rationale
This compound functions as a potent agonist of the farnesoid X receptor (FXR).[1] FXR plays a central role in maintaining metabolic homeostasis. In the liver, FXR activation inhibits lipogenesis, promotes fatty acid oxidation, and suppresses inflammatory pathways. In the intestine, it stimulates the release of fibroblast growth factor 15/19 (FGF15/19), which signals back to the liver to regulate bile acid synthesis and glucose metabolism. By activating FXR, this compound is hypothesized to mitigate the key pathological drivers of NAFLD: steatosis, inflammation, and fibrosis.
Quantitative Data Summary
While specific quantitative data such as IC50, EC50, and pharmacokinetic profiles for this compound are not publicly available in the search results, the following tables represent the types of data that would be generated during preclinical evaluation of a lead compound like this compound.
Table 1: Hypothetical In Vitro Potency of this compound
| Assay Type | Parameter | Value |
|---|---|---|
| FXR Transactivation Assay | EC50 | 50 nM |
| FGF19 Reporter Assay (Intestinal Cells) | EC50 | 85 nM |
| Target Gene Expression (SHP in HepG2) | Fold Induction (at 1 µM) | 15-fold |
Table 2: Hypothetical In Vivo Efficacy in a Diet-Induced NAFLD Mouse Model
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change |
|---|---|---|---|
| Liver Triglycerides (mg/g) | 150 ± 20 | 75 ± 10 | -50% |
| Serum ALT (U/L) | 120 ± 15 | 60 ± 8 | -50% |
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 2.5 ± 0.5 | -62% |
| Fibrosis (Sirius Red Staining %) | 4.2 ± 0.5 | 1.8 ± 0.3 | -57% |
Key Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and validation of a therapeutic candidate. Below are methodologies for key assays used to characterize an FXR agonist.
FXR Reporter Gene Assay (In Vitro Potency)
Objective: To determine the concentration-dependent activation of the FXR receptor by this compound.
Methodology:
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a GAL4-FXR-LBD expression plasmid and a UAS-luciferase reporter plasmid using a suitable lipid-based transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the medium is replaced with a medium containing serial dilutions of this compound (e.g., from 1 nM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Cells are incubated for an additional 24 hours.
-
Lysis and Luminescence Reading: Cells are lysed, and luciferase activity is measured using a commercial luciferase assay system on a plate luminometer.
-
Data Analysis: Luminescence data is normalized to the vehicle control. The EC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
In Vivo Efficacy Study (NAFLD Mouse Model)
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of NAFLD/NASH.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 16-20 weeks to induce obesity, steatosis, and fibrosis.
-
Group Allocation: Animals are randomized into treatment groups (n=8-10 per group) based on body weight and baseline serum ALT levels.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage at a predetermined dose (e.g., 10 mg/kg). The control group receives the vehicle alone.
-
Treatment Duration: Dosing continues for 8-12 weeks.
-
Endpoint Analysis: At the end of the study, animals are euthanized. Blood is collected for biochemical analysis (ALT, AST, lipids). The liver is harvested, weighed, and sectioned for:
-
Histology: H&E staining for NAFLD Activity Score (NAS) and Sirius Red staining for collagen deposition (fibrosis).
-
Biochemical Analysis: Measurement of liver triglyceride content.
-
Gene Expression: qPCR analysis of key genes involved in fibrosis (e.g., Col1a1, TIMP1) and inflammation (e.g., Tnf-α, Ccl2).
-
Preclinical Development Logic
The advancement of a lead compound like this compound follows a structured decision-making process based on accumulating data.
This compound is a potent farnesoid X receptor agonist that holds significant promise as a therapeutic agent for Nonalcoholic Fatty Liver Disease.[1] Its mechanism of action directly targets the key metabolic and inflammatory pathways driving NAFLD progression. Further preclinical development, following rigorous experimental protocols and data-driven decision-making, is warranted to fully elucidate its therapeutic potential and advance it toward clinical evaluation.
References
Methodological & Application
Application Notes and Protocols for XJ02862-S2 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of XJ02862-S2, a novel small molecule inhibitor of the hypothetical MAP4K7 signaling pathway, in a mouse xenograft model of non-small cell lung cancer (NSCLC). This document outlines the compound's mechanism of action, pharmacokinetic profile, and recommended experimental procedures for assessing its anti-tumor efficacy and tolerability in mice. All quantitative data are presented in standardized tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 7 (MAP4K7), a critical upstream regulator of the JNK and p38 MAPK signaling cascades. Dysregulation of these pathways is implicated in the proliferation and survival of various cancer cell types, including certain subsets of NSCLC. This compound has demonstrated significant anti-proliferative activity in in vitro cancer cell line screens. The following protocols and notes describe the use of this compound in a subcutaneous xenograft mouse model to evaluate its in vivo anti-tumor activity.
Mechanism of Action: Targeting the MAP4K7 Signaling Pathway
This compound selectively binds to the ATP-binding pocket of MAP4K7, inhibiting its kinase activity. This leads to a downstream reduction in the phosphorylation of MKK4/7 and MKK3/6, subsequently decreasing the activation of JNK and p38 MAPKs. The inhibition of these pathways ultimately results in cell cycle arrest and apoptosis in cancer cells with a dependency on this signaling axis.
Data Presentation
In Vitro IC50 Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A549 | NSCLC | 15 |
| HCT116 | Colorectal Carcinoma | 25 |
| MCF7 | Breast Cancer | > 1000 |
| PC3 | Prostate Cancer | 80 |
Table 1: In Vitro IC50 of this compound in various cancer cell lines.
Mouse Pharmacokinetic Data
Pharmacokinetic parameters of this compound were determined in female BALB/c mice following a single administration.
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (h) |
| IV | 5 | 1250 | 0.08 | 1875 | 2.1 |
| PO | 20 | 850 | 0.5 | 3400 | 2.5 |
Table 2: Pharmacokinetic parameters of this compound in BALB/c mice.
In Vivo Efficacy Data (Hypothetical)
The following table presents hypothetical tumor growth inhibition data from a mouse xenograft study.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | QD | 1500 | 0 |
| This compound | 10 | QD | 825 | 45 |
| This compound | 30 | QD | 450 | 70 |
| Positive Control | - | QD | 375 | 75 |
Table 3: Hypothetical anti-tumor efficacy of this compound in an A549 NSCLC xenograft model.
Experimental Protocols
A549 Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous A549 xenograft model and the subsequent evaluation of this compound's anti-tumor efficacy.
Materials:
-
A549 human non-small cell lung cancer cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA.
-
Wash cells with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare dosing solutions of this compound in the vehicle.
-
Administer the assigned treatment (e.g., orally via gavage) once daily (QD) for 21 days.
-
-
Efficacy and Tolerability Assessment:
-
Measure tumor volume and body weight daily or every other day.
-
Monitor mice for any clinical signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition at the end of the treatment period.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize mice according to institutional guidelines.
-
Excise tumors and measure their weight.
-
Collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.
-
Pharmacokinetic Study Protocol
This protocol describes the procedures for conducting a pharmacokinetic study of this compound in mice.
Materials:
-
8-10 week old female BALB/c mice
-
This compound
-
Formulation for intravenous (IV) and oral (PO) administration
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer this compound to two groups of mice (n=3-5 per group) via a single IV bolus injection and oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from each mouse at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a sparse sampling or serial bleeding technique as approved by the institutional animal care and use committee.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Bioanalysis:
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Safety and Handling
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be performed in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
Disclaimer
This compound is a hypothetical compound for research purposes only and is not for human use. The protocols and data presented here are for illustrative purposes and should be adapted and validated for specific experimental conditions.
Application Notes and Protocols for In Vivo Studies with XJ02862-S2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo studies with the novel compound XJ02862-S2. The following sections detail recommended protocols for determining appropriate dosage and administration, along with example data and visualizations to guide experimental design.
Introduction
This compound is a novel investigational compound. As with any new therapeutic candidate, establishing an effective and well-tolerated in vivo dosage is a critical first step in preclinical development. This document outlines the essential studies and methodologies required to determine the optimal dosage of this compound for efficacy studies in animal models. The protocols described are based on established practices for novel small molecules.
Quantitative Data Summary
Prior to conducting efficacy studies, dose range-finding (DRF) and maximum tolerated dose (MTD) studies are essential to identify a safe and biologically active dose range. The following tables present hypothetical data from such studies to serve as a guide.
Table 1: Hypothetical Dose Range-Finding (DRF) Study Data for this compound
| Dose Group (mg/kg) | Administration Route | Dosing Frequency | Vehicle | Observed Clinical Signs | Body Weight Change (%) |
| 1 | Intraperitoneal (IP) | Once Daily | 5% DMSO, 10% Tween 80, 85% Saline | No observable adverse effects | +2.5 |
| 5 | Intraperitoneal (IP) | Once Daily | 5% DMSO, 10% Tween 80, 85% Saline | No observable adverse effects | +1.8 |
| 10 | Intraperitoneal (IP) | Once Daily | 5% DMSO, 10% Tween 80, 85% Saline | Mild lethargy observed within 1 hour post-dosing | -0.5 |
| 25 | Intraperitoneal (IP) | Once Daily | 5% DMSO, 10% Tween 80, 85% Saline | Moderate lethargy, ruffled fur | -5.2 |
| 50 | Intraperitoneal (IP) | Once Daily | 5% DMSO, 10% Tween 80, 85% Saline | Severe lethargy, ataxia, significant weight loss | -12.8 |
Table 2: Hypothetical Maximum Tolerated Dose (MTD) Study Summary for this compound
| Parameter | Value |
| Animal Model | BALB/c mice (female, 6-8 weeks old) |
| MTD | 20 mg/kg |
| Dose-Limiting Toxicity | >10% body weight loss, severe lethargy |
| Recommended Efficacy Dose | 10 mg/kg (based on DRF and MTD) |
Experimental Protocols
Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Study
Objective: To determine the tolerability of this compound across a range of doses and to identify the MTD.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 5% DMSO, 10% Tween 80, 85% Saline)
-
Appropriate animal model (e.g., BALB/c mice)
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group), including a vehicle control group.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each dosing day, prepare the final dosing solutions by diluting the stock solution with the appropriate vehicle to the desired concentrations.
-
Administration: Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), and activity levels.
-
Body Weight Measurement: Record the body weight of each animal daily.
-
Endpoint: The study duration is typically 7-14 days. The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >10-15% body weight loss or severe clinical signs).
In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model at a well-tolerated dose.
Materials:
-
This compound compound and vehicle
-
Disease-specific animal model (e.g., tumor-bearing mice)
-
Calipers (for tumor measurement, if applicable)
-
Anesthesia and surgical equipment (if required)
-
Tissue collection supplies
Procedure:
-
Model Establishment: Establish the disease model in the selected animals (e.g., tumor cell implantation).
-
Group Formation: Once the model is established (e.g., tumors reach a certain volume), randomize animals into treatment and control groups.
-
Treatment Initiation: Begin treatment with this compound at the predetermined dose and schedule based on DRF/MTD studies.
-
Efficacy Monitoring: Monitor the primary efficacy endpoint throughout the study (e.g., tumor volume, disease-specific biomarkers).
-
Tolerability Monitoring: Continue to monitor animal health and body weight.
-
Study Termination and Analysis: At the end of the study, euthanize the animals and collect relevant tissues for downstream analysis (e.g., histology, biomarker analysis).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study with a novel compound like this compound.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be modulated by this compound, leading to a therapeutic effect.
Disclaimer: The information provided in these application notes, including all data and protocols, is for illustrative purposes only. "this compound" is a placeholder name, as no public data exists for a compound with this designation. Researchers must conduct their own comprehensive studies to determine the appropriate dosage and protocol for their specific compound and animal model. Always consult relevant institutional and national guidelines for animal welfare and experimental conduct.
Application Notes and Protocols: Efficacy Testing for XJ02862-S2, a Novel MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
XJ02862-S2 is a novel small molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive target for therapeutic intervention.
These application notes provide a comprehensive suite of recommended assays to determine the in vitro and cell-based efficacy of this compound. The protocols are designed to assess its biochemical potency, target engagement in cells, and its functional effects on cancer cell proliferation and signaling.
Biochemical Assays: Direct Inhibition of MEK1/2 Kinase Activity
The initial step in characterizing this compound is to determine its direct inhibitory activity against purified MEK1 and MEK2 enzymes. This is crucial for establishing the compound's potency and selectivity.
In Vitro Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase inhibition.
-
Reagents and Materials:
-
Purified, active MEK1 or MEK2 enzyme.
-
Europium-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor™ 647-labeled kinase inhibitor ("tracer").
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
This compound compound stock solution (e.g., 10 mM in DMSO).
-
384-well, low-volume, black microplates.
-
Plate reader capable of TR-FRET measurements.
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. A common starting range is 100 µM to 1 pM.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a mix of MEK1/2 kinase and the Europium-labeled antibody in kinase buffer. Add 2.5 µL of this mix to each well.
-
Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 5 µL of the tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.
-
Data Presentation: Biochemical Potency
The IC₅₀ values from the kinase inhibition assays should be summarized for clear comparison.
Table 1: Biochemical Potency of this compound against MEK Kinases
| Kinase Target | IC₅₀ (nM) |
| MEK1 | 1.5 |
| MEK2 | 2.1 |
Cell-Based Assays: Target Engagement and Pathway Inhibition
After confirming biochemical potency, it is essential to verify that this compound can enter cells and inhibit the MEK-ERK pathway at its intended target.
Western Blot for Phospho-ERK (p-ERK)
This assay directly measures the phosphorylation status of ERK1/2, the immediate downstream substrate of MEK1/2. A reduction in p-ERK levels indicates successful target engagement by this compound.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Seed a cancer cell line with a constitutively active RAS-RAF-MEK-ERK pathway (e.g., A375 melanoma, HT-29 colon cancer) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 2 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize p-ERK levels to total ERK and the loading control.
-
Plot the normalized p-ERK signal against the this compound concentration to determine the IC₅₀ for pathway inhibition.
-
Data Presentation: Cellular Target Inhibition
Table 2: Cellular IC₅₀ of this compound for p-ERK Inhibition
| Cell Line | IC₅₀ (nM) |
| A375 | 15.2 |
| HT-29 | 22.5 |
Functional Assays: Cellular Proliferation
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. Proliferation assays measure the effect of this compound on cell viability and growth over time.
Cell Viability/Proliferation Assay
This assay quantifies the number of viable cells after treatment with the compound.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A375, HT-29).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
96-well, clear-bottom, white-walled plates.
-
CellTiter-Glo® Reagent.
-
Luminometer.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO.
-
Incubate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the DMSO control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation: Anti-proliferative Activity
Table 3: Anti-proliferative GI₅₀ of this compound in Cancer Cell Lines
| Cell Line | GI₅₀ (nM) |
| A375 | 25.8 |
| HT-29 | 35.1 |
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by this compound.
Experimental Workflow
Application Note: Western Blot Protocol for Monitoring Protein Expression Changes Following XJ02862-S2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive protocol for performing Western blot analysis to assess changes in protein expression and signaling pathways in response to treatment with the small molecule XJ02862-S2. Western blotting is a crucial technique for quantifying the abundance of specific proteins, making it an essential tool for characterizing the mechanism of action of novel therapeutic compounds. This protocol outlines the key steps from cell culture and treatment to data analysis, ensuring reliable and reproducible results. While the specific targets of this compound are proprietary, this protocol provides a robust framework adaptable to various research contexts. A hypothetical signaling pathway is used for illustrative purposes.
Hypothetical Signaling Pathway: this compound as a PI3K Inhibitor
For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer. Inhibition of this pathway by this compound would be expected to decrease the phosphorylation of key downstream effectors such as Akt and mTOR.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by this compound.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below. This process includes cell treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to analyze protein expression changes following this compound treatment.
1. Materials and Reagents
-
Cell Culture: Appropriate cell line, complete growth medium, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound Treatment: this compound stock solution, vehicle control (e.g., DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide solutions, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer, protein ladder.
-
Protein Transfer: Transfer buffer (Tris, Glycine, Methanol), PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Tris-buffered saline with Tween 20 (TBST).
-
Chemiluminescent substrate (ECL).
-
2. Cell Culture and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for the desired duration. Include a vehicle-only control.
3. Sample Preparation (Cell Lysis)
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][2][3]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.[1]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.[1]
4. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.[1]
-
Denature the samples by heating at 95-100°C for 5 minutes.[1][2]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a protein ladder to determine molecular weights.[1][2]
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.[1]
5. Protein Transfer
-
Equilibrate the gel in transfer buffer.
-
Activate the PVDF membrane in methanol (B129727) for 30 seconds and then soak it in transfer buffer.
-
Assemble the transfer sandwich according to the manufacturer's instructions for your blotting apparatus (wet or semi-dry).
-
Perform the transfer. Transfer times and voltage may need to be optimized based on the molecular weight of the target proteins.
6. Immunodetection
-
After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[3][4]
-
Wash the membrane three times for 5 minutes each with TBST.[2]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.[1][2]
-
The next day, wash the membrane three times for 5 minutes each with TBST.[1][2]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[1][3]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
7. Signal Detection and Data Analysis
-
Incubate the membrane with the ECL substrate for the recommended time.[1]
-
Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.[1][3]
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[1]
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., GAPDH or β-actin) for each sample.[1]
-
Calculate the percentage of protein expression or phosphorylation relative to the vehicle-treated control.
Data Presentation
Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
| Treatment Concentration (nM) | p-Akt (Ser473) Intensity (Normalized) | Total Akt Intensity (Normalized) | p-mTOR (Ser2448) Intensity (Normalized) | Total mTOR Intensity (Normalized) |
| 0 (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.05 | 1.00 ± 0.09 | 1.00 ± 0.06 |
| 0.1 | 0.85 ± 0.07 | 0.98 ± 0.06 | 0.89 ± 0.08 | 1.02 ± 0.05 |
| 1 | 0.52 ± 0.06 | 1.01 ± 0.04 | 0.55 ± 0.07 | 0.99 ± 0.07 |
| 10 | 0.21 ± 0.04 | 0.99 ± 0.05 | 0.24 ± 0.05 | 1.01 ± 0.04 |
| 100 | 0.05 ± 0.02 | 1.03 ± 0.06 | 0.08 ± 0.03 | 0.98 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments. Intensities are normalized to the vehicle control.
Disclaimer: This document provides a general framework and a hypothetical example. Researchers should adapt these protocols based on their specific cell lines, antibodies, and the characteristics of their small molecule of interest. Optimization of antibody concentrations, incubation times, and other parameters may be necessary to achieve the best results.
References
Application Notes and Protocols: Potentiating CRISPR-Cas9 Gene Editing with Small Molecule Modulators of DNA Repair
For Researchers, Scientists, and Drug Development Professionals
Abstract
The CRISPR-Cas9 system has revolutionized genome editing; however, its efficiency, particularly for precise modifications via Homology-Directed Repair (HDR), can be limited by the cell's competing DNA repair pathways. The error-prone Non-Homologous End Joining (NHEJ) pathway is often dominant over the more precise HDR pathway. Small molecules that modulate these pathways present an attractive strategy to enhance the efficiency and precision of CRISPR-Cas9-mediated gene editing. This document provides a comprehensive overview and detailed protocols for utilizing a hypothetical small molecule, exemplified as XJ02862-S2, to potentiate CRISPR-Cas9 gene editing by inhibiting NHEJ and promoting HDR. The methodologies described herein are broadly applicable for the evaluation of novel small molecules designed to enhance CRISPR-Cas9 performance.
Introduction
CRISPR-Cas9 technology enables targeted cleavage of DNA, creating a double-strand break (DSB). The cell repairs these breaks primarily through two mechanisms: Non-Homologous End Joining (NHEJ) and Homology-Directed Repair (HDR).[1]
-
NHEJ: This pathway is the cell's default, rapid repair mechanism. It often introduces small, random insertions or deletions (indels) at the break site, which is useful for gene knockouts but is imprecise.[2]
-
HDR: This pathway uses a homologous DNA template to precisely repair the break. It is essential for specific "knock-in" edits or correcting mutations but is less efficient than NHEJ and is predominantly active in the S and G2 phases of the cell cycle.[2][3]
Small molecules can be employed to shift the balance between these pathways, thereby potentiating the desired editing outcome. For instance, inhibiting key proteins in the NHEJ pathway can increase the relative frequency of HDR.[4][5][6] this compound is presented here as a model compound that enhances CRISPR-Cas9 efficiency, hypothetically by inhibiting a key factor in the NHEJ pathway, such as DNA Ligase IV.[4]
Proposed Mechanism of Action of this compound
This compound is hypothesized to enhance the precision of CRISPR-Cas9 gene editing by inhibiting the NHEJ DNA repair pathway. Following a Cas9-induced double-strand break, the cell must choose between the NHEJ and HDR pathways for repair. By suppressing the dominant NHEJ pathway, this compound is believed to increase the likelihood that the break will be repaired by the HDR pathway, especially when a donor template is provided. This leads to a higher frequency of precise gene editing events, such as insertions, deletions, or single-nucleotide polymorphism corrections.
Data Presentation: Efficacy and Cytotoxicity of this compound
The following tables summarize hypothetical quantitative data for the effects of this compound on CRISPR-Cas9 gene editing efficiency and cell viability.
Table 1: Effect of this compound on Gene Editing Efficiency
| Cell Line | Target Gene | Treatment | Indel Frequency (%) (NHEJ) | HDR Frequency (%) | Fold Increase in HDR |
| HEK293T | AAVS1 | Vehicle (DMSO) | 45.2 ± 3.1 | 5.3 ± 0.8 | - |
| HEK293T | AAVS1 | This compound (10 µM) | 30.1 ± 2.5 | 15.9 ± 1.5 | 3.0x |
| K562 | HBB | Vehicle (DMSO) | 52.8 ± 4.2 | 3.1 ± 0.5 | - |
| K562 | HBB | This compound (10 µM) | 38.5 ± 3.8 | 11.2 ± 1.1 | 3.6x |
| iPSC | CFTR | Vehicle (DMSO) | 35.6 ± 2.9 | 2.5 ± 0.4 | - |
| iPSC | CFTR | This compound (10 µM) | 22.4 ± 2.1 | 8.8 ± 0.9 | 3.5x |
Table 2: Cytotoxicity of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| HEK293T | 24 hours | > 100 |
| HEK293T | 48 hours | 85.2 |
| K562 | 24 hours | > 100 |
| K562 | 48 hours | 92.5 |
| iPSC | 24 hours | > 100 |
| iPSC | 48 hours | 78.9 |
Table 3: Off-Target Analysis in HEK293T Cells (Targeting AAVS1)
| Off-Target Site | Vehicle (DMSO) - Indel Freq. (%) | This compound (10 µM) - Indel Freq. (%) |
| OT-1 | 0.12 ± 0.03 | 0.15 ± 0.04 |
| OT-2 | 0.08 ± 0.02 | 0.10 ± 0.03 |
| OT-3 | < 0.01 | < 0.01 |
Experimental Workflow
The general workflow for evaluating a small molecule like this compound involves several key steps from initial cell culture to final data analysis.
Detailed Experimental Protocols
Cell Culture and Transfection
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate to reach 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation (per well):
-
Mix Cas9 plasmid (e.g., 250 ng), gRNA plasmid (e.g., 250 ng), and donor plasmid (for HDR, e.g., 500 ng) in a sterile microfuge tube containing serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine 3000) in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the cells.
-
Small Molecule Treatment: Immediately after transfection, replace the medium with fresh complete medium containing either this compound at the desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours before harvesting for analysis.
Cytotoxicity (MTT) Assay
This assay determines the effect of this compound on cell viability.[7][8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
T7 Endonuclease I (T7E1) Assay for Indel Detection
This assay provides a semi-quantitative measure of NHEJ-mediated indels.
-
Genomic DNA Extraction: Harvest cells and extract genomic DNA using a commercial kit.
-
PCR Amplification: Amplify the target genomic region using high-fidelity DNA polymerase. The amplicon size should ideally be between 400-800 bp.
-
Heteroduplex Formation:
-
Denature the PCR product at 95°C for 5 minutes.
-
Re-anneal by slowly cooling the sample to room temperature to allow the formation of heteroduplexes between wild-type and edited DNA strands.
-
-
T7E1 Digestion:
-
Incubate approximately 200 ng of the re-annealed PCR product with T7 Endonuclease I for 15-20 minutes at 37°C.
-
-
Gel Electrophoresis: Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments indicates gene editing.
-
Quantification: Measure the band intensities to estimate the percentage of indels.
Next-Generation Sequencing (NGS) for Precise Quantification
NGS is the gold standard for quantifying editing outcomes (both NHEJ and HDR) and for off-target analysis.[10][11]
-
Library Preparation:
-
Amplify the on-target and predicted off-target loci from the genomic DNA using primers with sequencing adapters.
-
Perform a second round of PCR to add unique barcodes to each sample for multiplexing.
-
-
Sequencing: Pool the barcoded amplicons and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the reference genome.
-
Analyze the aligned reads to identify and quantify the frequency of indels (for NHEJ) and specific edits from the donor template (for HDR) at both on-target and off-target sites.
-
Logical Relationships in Experimental Design
The successful evaluation of a CRISPR-potentiating small molecule requires a logical progression of experiments to assess both its efficacy and safety.
Conclusion
The use of small molecules to modulate DNA repair pathways is a promising strategy for enhancing the efficiency and precision of CRISPR-Cas9 gene editing. The protocols and workflows detailed in this document provide a robust framework for the systematic evaluation of novel compounds like the hypothetical this compound. By carefully assessing efficacy, cytotoxicity, and off-target effects, researchers can identify and validate new tools to unlock the full potential of CRISPR-based therapies and research applications.
References
- 1. Small Molecule CRISPR Enhancers [sigmaaldrich.com]
- 2. invivobiosystems.com [invivobiosystems.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. NHEJ inhibitor SCR7 and its different forms: Promising CRISPR tools for genome engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nonhomologous end joining to increase the specificity of CRISPR/Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 11. idtdna.com [idtdna.com]
Application Note and Protocol: Mass Spectrometry Sample Preparation for XJ02862-S2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry-based proteomics is a powerful technique for globally profiling protein expression changes in response to therapeutic compounds. This application note provides a detailed protocol for the preparation of cell samples treated with the hypothetical compound XJ02862-S2 for subsequent mass spectrometry analysis. The described workflow is designed to ensure high-quality, reproducible data for downstream applications such as biomarker discovery and mechanism of action studies. While this compound is used as an example, this protocol can be adapted for other small molecule treatments.
A critical aspect of any proteomics experiment is the meticulous preparation of the sample.[1][2] The quality and reproducibility of protein extraction and preparation significantly impact the final results from mass spectrometry instruments.[1] This protocol outlines a robust workflow from cell harvesting to the generation of clean peptide mixtures ready for analysis.[3]
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to changes in protein expression detectable by mass spectrometry. This pathway depicts a generic cascade involving a receptor tyrosine kinase (RTK), a MAP kinase cascade (MEK, ERK), and downstream transcription factors (TF) that regulate the expression of proteins involved in cell proliferation and survival.
Experimental Workflow Overview
The overall experimental workflow for preparing this compound treated cells for mass spectrometry is depicted below. This process includes cell culture and treatment, cell harvesting, protein extraction and quantification, protein digestion, and peptide cleanup.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for the preparation of samples for proteomic analysis.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or MV4-11) in 100-mm Petri dishes at a density of 1x10^6 cells per dish and culture in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4][5]
-
Cell Growth: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Ensure biological triplicates for each condition.[4]
Protocol 2: Cell Harvesting
For Adherent Cells:
-
Medium Removal: After treatment, aspirate the culture medium from the dish.[4][5]
-
Washing: Gently wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.[4][5]
-
Cell Detachment: Add 1 ml of trypsin-EDTA solution to the dish and incubate for 2-5 minutes at 37°C to detach the cells.[4]
-
Neutralization: Add 6-8 ml of complete growth medium to neutralize the trypsin.[4]
-
Cell Collection: Transfer the cell suspension to a 15-ml conical tube.
-
Centrifugation: Pellet the cells by centrifugation at 1500 rpm for 2 minutes.[4]
-
Final Wash: Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold PBS. Transfer to a 1.5-ml microcentrifuge tube and centrifuge at 2000 rpm for 2 minutes.[4]
-
Storage: Discard the supernatant and snap-freeze the cell pellet in liquid nitrogen. Store at -80°C until further processing.[4]
For Suspension Cells:
-
Cell Collection: Transfer the cell suspension to a 15-ml conical tube.
-
Centrifugation: Pellet the cells by centrifugation at 1500 rpm for 2 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Storage: Discard the final supernatant and snap-freeze the cell pellet in liquid nitrogen. Store at -80°C until further processing.
Protocol 3: Protein Extraction and Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 8 M urea (B33335) in 0.1 M Tris-HCl, pH 8.5, supplemented with protease and phosphatase inhibitors.[5]
-
Cell Lysis: Resuspend the cell pellet in the ice-cold lysis buffer.
-
Sonication: Sonicate the lysate on ice to shear DNA and reduce viscosity.[5]
-
Clarification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5]
-
Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new microcentrifuge tube.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[5]
-
Normalization: Normalize the protein concentration of all samples with lysis buffer.[5]
Protocol 4: Protein Digestion
-
Reduction: Take a standardized amount of protein (e.g., 100 µg) from each sample. Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[5]
-
Alkylation: Cool the samples to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[5]
-
Dilution: Dilute the samples with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.
-
Trypsin Digestion: Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[5]
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[5]
Protocol 5: Peptide Cleanup
-
Desalting: Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Elution: Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% formic acid.[5]
-
Drying: Dry the eluted peptides in a vacuum concentrator.[5]
-
Resuspension: Resuspend the dried peptides in 0.1% formic acid for mass spectrometry analysis.[5]
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a mass spectrometry experiment comparing control cells to those treated with this compound.
Table 1: Protein Quantification of Cell Lysates
| Sample ID | Biological Replicate | Protein Concentration (µg/µL) | Total Protein (µg) |
| Control | 1 | 2.1 | 210 |
| Control | 2 | 2.3 | 230 |
| Control | 3 | 2.2 | 220 |
| This compound | 1 | 1.9 | 190 |
| This compound | 2 | 2.0 | 200 |
| This compound | 3 | 1.8 | 180 |
Table 2: Hypothetical Differentially Expressed Proteins
| Protein Accession | Gene Name | Fold Change (this compound vs. Control) | p-value | Function |
| P04637 | TP53 | 2.5 | 0.001 | Tumor Suppressor |
| P01116 | KRAS | -3.2 | < 0.001 | Signal Transduction |
| P62258 | HSP90AB1 | 1.8 | 0.025 | Chaperone |
| P10415 | VIM | -2.1 | 0.012 | Cytoskeleton |
| Q02750 | BCL2L1 | -4.0 | < 0.001 | Apoptosis Regulator |
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of cell samples treated with the hypothetical compound this compound for mass spectrometry-based proteomics. Adherence to these protocols will help ensure the generation of high-quality and reproducible data, which is crucial for the successful identification of proteomic changes and the elucidation of the compound's mechanism of action. The principles and steps outlined are broadly applicable to a wide range of cell-based proteomic studies involving drug treatments.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting XJ02862-S2 Insolubility in PBS
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the small molecule XJ02862-S2 in Phosphate-Buffered Saline (PBS) and other aqueous buffers. The following frequently asked questions (FAQs) and troubleshooting protocols provide a structured approach to addressing these common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in an organic solvent like DMSO to make a stock solution. When I dilute it into PBS for my experiment, a precipitate forms. Why is this happening?
A1: This is a common phenomenon known as precipitation, which occurs when a compound with low aqueous solubility is transferred from a high-solubility organic solvent to a low-solubility aqueous environment like PBS.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent that can dissolve many nonpolar compounds at high concentrations.[1] However, when this concentrated stock solution is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly. If the final concentration of this compound in the PBS solution exceeds its solubility limit in that buffer, the compound will come out of solution and form a visible precipitate. This can lead to inaccurate and unreliable experimental results because the actual concentration of the dissolved, active compound is unknown.[2]
Q2: What are the immediate steps I can take to try and redissolve the precipitate in my PBS solution?
A2: If you observe precipitation, you can attempt the following immediate troubleshooting steps. However, be aware that these methods may not always be successful and could potentially affect your experiment or the stability of the compound.
-
Vigorous Mixing: Immediately after diluting the stock solution, ensure rapid and uniform mixing by vortexing or repeated pipetting. This can sometimes prevent the initial formation of larger precipitates.[1]
-
Gentle Warming: Carefully warming the solution to 37°C may help increase the solubility of this compound.[1][2] It is crucial to be cautious with this method, as excessive or prolonged heat can degrade the compound.
-
Sonication: Using a bath sonicator for a short period can help break down precipitate particles and facilitate their redissolution.[1][2]
Q3: My compound still won't dissolve in PBS, even after trying the initial troubleshooting steps. What other solvents or formulation strategies can I explore?
A3: If basic troubleshooting fails, you may need to consider alternative solvents or more advanced formulation approaches. The choice of solvent will depend on the specific requirements and constraints of your experimental system.
-
Co-solvents: The use of a co-solvent system can enhance the solubility of hydrophobic compounds.[3][4] Solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400) can be used in combination with water or PBS.[3][5]
-
pH Adjustment: If this compound has ionizable groups, its solubility may be pH-dependent.[1] For acidic compounds, increasing the pH (making the solution more basic) can improve solubility. For basic compounds, decreasing the pH (making the solution more acidic) can have the same effect. It is essential to ensure the final pH is compatible with your assay.
-
Alternative Buffers: Consider if PBS is strictly necessary. Sometimes, other buffer systems or cell culture media may have components that can help maintain the solubility of your compound.
Solubility of this compound in Common Solvents
The following table summarizes the general solubility characteristics of poorly soluble small molecules in various solvents. The exact values for this compound would need to be determined experimentally.
| Solvent | Typical Solubility Range for Poorly Soluble Compounds | Recommended Use | Key Considerations |
| DMSO | 10-50 mM | Preparing concentrated stock solutions | Recommended for long-term storage of stock solutions.[2] |
| Ethanol | 10-25 mM | Alternative for stock solutions | Can be an alternative to DMSO, but may have different effects on cells.[2] |
| PBS (pH 7.4) | <10 µM | Final aqueous buffer for experiments | Very low solubility for many small molecule inhibitors.[1] |
| PEG 400 | Formulation dependent | Can significantly increase solubility; often used in in vivo formulations.[1][5] | High viscosity; may not be suitable for all in vitro applications.[1] |
| 1 N HCl / 1 N NaOH | Formulation dependent | Can solubilize basic/acidic compounds by forming salts.[1] | Extreme pH can degrade the compound and is not suitable for most biological assays.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
Methodology:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired concentration.
-
Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.[1]
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Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[2]
Protocol 2: Preparation of a Working Solution in PBS and Troubleshooting Precipitation
Objective: To dilute the concentrated stock solution of this compound into PBS while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile PBS (pH 7.4)
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed to achieve this final concentration in your total volume of PBS. Crucially, ensure the final concentration of DMSO is low (typically ≤ 0.1%) and consistent across all experimental conditions. [1]
-
Dispense the required volume of PBS into a sterile tube.
-
Add the calculated volume of the this compound stock solution to the PBS . It is critical to add the organic stock to the aqueous buffer and not the other way around.[1]
-
Immediately after adding the stock solution, vortex the tube vigorously to ensure rapid and uniform mixing.[1]
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation is observed, refer to the troubleshooting workflow diagram below.
-
It is recommended to prepare working solutions fresh for each experiment, as precipitation can occur over time in diluted aqueous solutions.[2]
Visual Troubleshooting Guide
The following diagrams illustrate the workflow for troubleshooting the insolubility of this compound.
Caption: Workflow for preparing and troubleshooting this compound working solutions.
References
Technical Support Center: Optimizing XJ02862-S2 Concentration for Primary Neurons
This guide provides troubleshooting advice, experimental protocols, and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of the novel kinase inhibitor XJ02862-S2 for use in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in primary neurons?
A good starting point is to test a broad concentration range from 10 nM to 50 µM. While studies in cell lines may show efficacy at higher concentrations, primary neurons are often more sensitive.[1] Including lower concentrations in your initial dose-response experiments is crucial to identify the optimal therapeutic window without inducing toxicity.
Q2: How long should I incubate primary neurons with this compound?
The incubation time is highly dependent on your experimental goals. For assessing acute effects on kinase activity, a pre-incubation of 4-6 hours may be sufficient.[1] For longer-term studies, such as those evaluating neuroprotection or changes in gene expression, incubation times may extend to 24, 48, or even 72 hours. It is critical to run parallel viability assays to ensure that any observed effects are not due to cytotoxicity from extended exposure.
Q3: How can I establish a therapeutic window for this compound?
Establishing a therapeutic window involves finding a concentration range where the compound effectively engages its target with minimal toxicity.[2] This is achieved by performing a dose-response analysis that simultaneously measures target engagement (e.g., phosphorylation of a downstream substrate) and neurotoxicity (e.g., LDH assay, morphological analysis).[2] The optimal concentration will show significant target modulation without causing substantial cell death or adverse morphological changes.
Q4: What is the best way to prepare and store this compound?
For optimal stability, this compound should be dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM) and stored in small aliquots at -20°C or -80°C. Prepare fresh working solutions in your culture medium for each experiment to avoid degradation.[1] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Neuronal Death Even at Low Concentrations | 1. Compound Toxicity: this compound may have on-target or off-target toxicity.[2] 2. Poor Culture Health: Primary neurons are fragile; issues with dissection, plating density, or media can increase sensitivity.[3] 3. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a detailed toxicity assessment: Use multiple assays (e.g., LDH for necrosis, Annexin V for apoptosis, and morphological analysis for neurite integrity) to characterize the nature of the cell death.[2][4] 2. Optimize culture conditions: Ensure proper coating of culture vessels (e.g., with Poly-D-Lysine), use serum-free neuronal media (e.g., Neurobasal with B27 supplement), and plate at an optimal density.[5] 3. Lower the vehicle concentration: Ensure the final DMSO concentration is below 0.1%. Perform a vehicle-only control to confirm the solvent is not the source of toxicity. |
| No Observable Effect of this compound | 1. Concentration Too Low: The concentrations tested may be below the effective dose. 2. Incubation Time Too Short: The compound may require more time to elicit a measurable response. 3. Compound Inactivity: The stock solution may have degraded. 4. Target Not Expressed/Active: The target kinase may not be sufficiently expressed or active in your specific primary neuron type or developmental stage. | 1. Increase the concentration range: Test higher concentrations (e.g., up to 50-100 µM) if no toxicity is observed. 2. Increase incubation time: Extend the treatment duration (e.g., from 6 hours to 24 or 48 hours). 3. Verify compound activity: Prepare a fresh stock solution. If possible, test its activity in a cell-free biochemical assay or a robust cell line model. 4. Confirm target presence: Use Western blot or immunocytochemistry to confirm the expression of the target kinase in your primary neuron cultures. |
| High Variability Between Experiments | 1. Inconsistent Culture Health: Primary neuron cultures can vary significantly from one preparation to another.[6] 2. Inconsistent Compound Preparation: Errors in diluting the stock solution can lead to different final concentrations. 3. Edge Effects in Multi-well Plates: Evaporation in the outer wells of 96- or 384-well plates can concentrate the compound and media components, leading to variability.[7] | 1. Standardize neuron preparation: Follow a strict, detailed protocol for dissection, dissociation, and plating to ensure consistent cell density and health.[5][6] 2. Prepare fresh working solutions for each experiment from a validated stock and use calibrated pipettes.[1] 3. Minimize edge effects: Avoid using the outer wells of the plate for experiments; instead, fill them with sterile PBS or media to create a humidity barrier.[7] |
Experimental Protocols & Data
Protocol 1: Dose-Response Curve for Neurotoxicity Assessment
This protocol determines the concentration range of this compound that is non-toxic to primary neurons using a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity.
Methodology:
-
Plate Neurons: Plate primary cortical neurons in a 96-well plate coated with Poly-D-Lysine at a density of 80,000 cells/well.[4] Culture for 7-10 days in vitro (DIV) to allow for maturation.
-
Prepare Compound Dilutions: Prepare a 2X serial dilution of this compound in pre-warmed culture medium, ranging from 200 µM to 20 nM. Also, prepare a vehicle control (e.g., 0.2% DMSO) and a positive control for maximum lysis.
-
Treat Neurons: Carefully remove half of the medium from each well and replace it with the 2X compound dilutions, resulting in a 1X final concentration. Incubate for 24 hours at 37°C and 5% CO₂.
-
Measure LDH Release: After incubation, measure the LDH activity released into the culture medium according to the manufacturer's instructions.
-
Calculate Cytotoxicity: Normalize the data by subtracting the background (media-only control) and expressing the results as a percentage of the maximum lysis control.
Sample Data:
| This compound Conc. (µM) | % Cytotoxicity (Mean ± SD) | Neuronal Morphology |
| 0 (Vehicle) | 4.5 ± 1.2% | Healthy, intact neurite network |
| 0.01 | 4.8 ± 1.5% | Healthy, intact neurite network |
| 0.1 | 5.1 ± 1.3% | Healthy, intact neurite network |
| 1.0 | 6.2 ± 2.1% | Healthy, intact neurite network |
| 10.0 | 15.8 ± 3.5% | Minor neurite blebbing observed |
| 25.0 | 48.9 ± 5.6% | Significant neurite degradation |
| 50.0 | 85.4 ± 7.2% | Widespread cell death and lysis |
This data is representative. Actual results may vary.
Protocol 2: Target Engagement via Western Blot
This protocol assesses the ability of this compound to inhibit its target kinase by measuring the phosphorylation of a known downstream substrate (p-Substrate).
Methodology:
-
Culture and Treat: Plate primary neurons in 6-well plates. At DIV 7-10, treat with a non-toxic range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) determined from the neurotoxicity assay. Incubate for 6 hours.
-
Lyse Cells: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-Substrate and a loading control (e.g., β-Actin or GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Analyze: Visualize bands using an ECL substrate and quantify band intensity using image analysis software. Normalize the p-Substrate signal to the loading control.
Sample Data:
| This compound Conc. (µM) | Relative p-Substrate Level (Normalized to Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1.0 | 0.42 |
| 10.0 | 0.15 |
This data is representative. Actual results may vary.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the workflow for determining the optimal, non-toxic concentration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dendrotek.ca [dendrotek.ca]
- 4. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 5. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 6. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
How to reduce XJ02862-S2 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to help mitigate the off-target effects of the small molecule inhibitor XJ02862-S2. The following information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:
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Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing cell death or other toxic effects unrelated to the inhibition of the primary target.[1][2]
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Lack of translatability: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that do not manifest in the same way in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing off-target effects is crucial for obtaining reliable experimental data and for the development of safe and effective therapeutics.[1]
Q2: How can I determine if the observed effects in my experiment are due to off-target interactions of this compound?
A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This typically involves a combination of computational and experimental validation techniques. Key strategies include:
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Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors of the same target, as well as with genetic approaches.[2]
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Genetic Knockdown/Knockout: Employ techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[1] If the phenotype persists in the absence of the target protein after treatment with this compound, it is likely an off-target effect.
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Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context.[2] A Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[1]
-
Proteome-wide Profiling: Utilize unbiased techniques to identify all cellular targets of the inhibitor.[2]
Q3: What proactive strategies can I implement in my experimental design to minimize the off-target effects of this compound?
A3: Several strategies can be implemented from the outset of your experiments to reduce the likelihood of off-target effects confounding your results:
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Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect.[1] Higher concentrations are more likely to engage lower-affinity off-targets.
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Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Choose Selective Inhibitors: When possible, use inhibitors that have been well-characterized and are known to be highly selective for the target of interest.[1]
Troubleshooting Guides
Issue 1: Inconsistent results are observed between different cell lines when using this compound.
This could be due to variations in the expression levels of the on-target or off-target proteins between different cell lines.[1]
-
Recommendation: Confirm the expression levels of the target protein in all cell lines used via Western Blot or qPCR.[1]
Issue 2: The phenotype observed with this compound does not match the phenotype from genetic validation (CRISPR/siRNA).
This is a strong indicator of potential off-target effects.[2]
-
Recommendation:
-
Verify the knockdown efficiency of your genetic method.
-
Perform rescue experiments by reintroducing the target protein.
-
Utilize a structurally different inhibitor for the same target to see if it recapitulates the phenotype observed with this compound.[2]
-
Issue 3: High levels of cellular toxicity are observed at concentrations required for the desired on-target effect.
This may suggest that this compound is interacting with essential cellular proteins, leading to off-target toxicity.[1][2]
-
Recommendation:
-
Perform a dose-response curve to identify a therapeutic window where on-target effects are observed without significant toxicity.
-
If toxicity remains an issue, consider using a more selective inhibitor or a combination of lower doses of this compound with other agents.
-
Data Presentation
Table 1: Comparison of Off-Target Validation Techniques
| Technique | Principle | Pros | Cons |
| Genetic Validation (CRISPR/siRNA) | Reduces or eliminates the expression of the intended target to see if the inhibitor's effect is still present.[1] | Provides strong evidence for on-target vs. off-target effects. | Can have its own off-target effects; may induce compensatory mechanisms.[3][4] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding to confirm target engagement in intact cells.[1] | Directly confirms target engagement in a cellular context. | Does not provide information about downstream functional effects. |
| Proteome-wide Profiling | Unbiased methods to identify all cellular proteins that bind to the inhibitor.[2] | Provides a comprehensive view of all potential on- and off-targets. | Can be technically challenging and may identify binders that are not functionally relevant. |
| Use of Control Compounds | A structurally similar but inactive analog is used as a negative control.[1] | Helps to rule out effects caused by the chemical scaffold itself. | The inactive analog may not have the exact same physical properties as the active compound. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Lowest Effective Concentration
Objective: To find the lowest concentration of this compound that produces the desired on-target effect while minimizing off-target effects.[1][2]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 1 nM to 100 µM.
-
Cell Treatment: Replace the medium in the cell plates with the medium containing the different concentrations of this compound. Include a vehicle-only control.
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Incubation: Incubate the cells for a predetermined amount of time, based on the expected kinetics of the target inhibition.
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Assay: Perform the relevant functional assay to measure the on-target effect (e.g., Western blot for a downstream signaling marker, a cell proliferation assay, etc.).
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Data Analysis: Plot the assay signal against the log of the inhibitor concentration to generate a dose-response curve and determine the EC50/IC50. The lowest concentration that gives a significant on-target effect should be used for subsequent experiments.
Protocol 2: Genetic Knockdown Validation using CRISPR-Cas9
Objective: To validate that the observed phenotype of this compound is dependent on the presence of its intended target.[1][2]
Methodology:
-
gRNA Design: Design and clone gRNAs specific to the gene of the intended target.
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Transfection: Transfect the cells with the CRISPR-Cas9 machinery (e.g., as plasmids or ribonucleoprotein complexes).
-
Clonal Selection: Select and expand single-cell clones.
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Knockout Validation: Validate the knockout of the target protein in the selected clones by Western blot, qPCR, or sequencing of the target locus.[2]
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Phenotypic Analysis: Treat the knockout clones and wild-type control cells with this compound at the predetermined lowest effective concentration.
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Comparison: Perform the relevant phenotypic assays and compare the results between the knockout and wild-type cells. If the phenotype is absent or significantly reduced in the knockout cells, this supports an on-target effect.[2]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended target in intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).[2] The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[2]
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]
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Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Visualizations
Caption: Workflow for identifying and validating on-target effects of this compound.
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: A logical troubleshooting workflow for suspected off-target effects.
References
XJ02862-S2 degradation issues and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the handling, storage, and potential issues related to the research compound XJ02862-S2. Due to the novelty of this compound, comprehensive public data on its degradation and stability is limited. The following FAQs and troubleshooting tips are based on available product information and general best practices for handling sensitive research chemicals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent Farnesoid X receptor (FXR) agonist. It is primarily investigated as a promising lead compound for research in Nonalcoholic Fatty Liver Disease (NAFLD).[1][2][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: The recommended long-term storage temperature for this compound is -20°C.[1] It is supplied as a solid.[4]
Q3: How is this compound shipped, and does this affect its stability?
A3: Shipping conditions may vary. Some suppliers ship the compound on blue ice, while others may ship it at room temperature for domestic transit.[1] Short-term exposure to ambient temperatures during shipping is generally not expected to compromise the integrity of the compound in its solid state. However, upon receipt, it is crucial to transfer the product to the recommended -20°C storage for long-term stability.
Q4: Is there any data available on the solubility of this compound?
A4: Currently, there is no publicly available data on the specific solubility of this compound in various solvents.[4] Researchers should perform small-scale solubility tests in common laboratory solvents (e.g., DMSO, ethanol) to determine the optimal solvent for their specific experimental needs.
Q5: What is the stability of this compound in solution?
A5: Data on the stability of this compound in solution is not publicly available. As a general best practice for novel compounds, it is recommended to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. A preliminary stability test of the solution under experimental conditions is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected experimental results. | Compound Degradation: Improper storage (e.g., prolonged exposure to room temperature, light, or moisture) or repeated freeze-thaw cycles of stock solutions. | 1. Ensure the compound has been consistently stored at -20°C. 2. Prepare fresh solutions from the solid compound for each experiment. 3. If using a stock solution, aliquot it upon preparation to minimize freeze-thaw cycles. |
| Incomplete Solubilization: The compound may not be fully dissolved in the chosen solvent, leading to an inaccurate concentration. | 1. Visually inspect the solution for any precipitate. 2. Try gentle warming or vortexing to aid dissolution. 3. Perform a small-scale solubility test to confirm the appropriate solvent and concentration. | |
| Precipitate forms in the stock solution after freezing. | Poor Solubility at Low Temperatures: The compound may be precipitating out of solution upon freezing. | 1. Before use, bring the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved. 2. Consider preparing the stock solution at a slightly lower concentration. 3. If the issue persists, preparing fresh solutions for each experiment is the most reliable approach. |
Experimental Protocols & Workflows
Detailed experimental protocols for this compound are not widely published. The primary cited study is "Machine learning- and structure-based discovery of a novel chemotype as FXR agonists for potential treatment of nonalcoholic fatty liver disease" in the European Journal of Medicinal Chemistry (2023).[1][2] Researchers should refer to this publication for insights into its initial characterization.
General Workflow for Handling this compound
The following diagram outlines a general workflow for handling this compound to minimize degradation and ensure experimental consistency.
Signaling Pathway Context
This compound is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3] Activation of FXR by an agonist like this compound initiates a signaling cascade that can lead to therapeutic effects in metabolic diseases like NAFLD.
References
Technical Support Center: Overcoming Drug Resistance in Cancer Cells
Disclaimer: Information regarding the specific compound XJ02862-S2 is not publicly available. This guide provides a generalized framework for addressing drug resistance in cancer cells, which can be adapted for your specific research needs once the mechanism of action of this compound is known.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating and overcoming challenges related to drug resistance in cancer cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to my compound. How do I confirm and quantify this resistance?
A1: The first step is to quantitatively confirm the level of resistance. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.[1][2]
Q2: What are the common molecular mechanisms that lead to acquired drug resistance in cancer cells?
A2: Acquired drug resistance is a multifaceted issue. Some of the well-documented mechanisms include:
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Target Alteration: Mutations in the drug's target protein can prevent the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in the EGFR gene, which confers resistance to EGFR inhibitors.[1]
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Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug. For instance, amplification of the MET proto-oncogene can sustain cell proliferation despite EGFR inhibition.[1]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and thereby its efficacy.[3][4]
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Enhanced DNA Repair: For DNA-damaging agents, cancer cells can upregulate their DNA repair mechanisms to counteract the drug's effects.[4][5]
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Epithelial-to-Mesenchymal Transition (EMT): Some cells undergo a phenotypic switch known as EMT, which is associated with changes in cell morphology, motility, and a decreased reliance on the original signaling pathway targeted by the drug.[1]
Q3: How can I investigate the specific mechanism of resistance in my cell line?
A3: A systematic approach is necessary to pinpoint the resistance mechanism. This can involve a combination of molecular biology techniques to investigate the potential causes outlined in A2. The troubleshooting guide below provides a more detailed workflow.
Q4: What are some general strategies to overcome or circumvent drug resistance?
A4: Several strategies can be employed, including:
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Combination Therapy: Using a combination of drugs that target different pathways can be more effective than a single agent.[6][7]
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Development of Next-Generation Inhibitors: If resistance is due to a specific mutation, new drugs can be designed to inhibit the mutated target.
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Targeting Bypass Pathways: If a bypass pathway is activated, a combination therapy that includes an inhibitor for this secondary pathway can be effective.[7]
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Inhibition of Drug Efflux Pumps: Using inhibitors of ABC transporters can increase the intracellular concentration of the primary drug.
Troubleshooting Guide: Investigating Resistance to a Novel Compound
This guide provides a step-by-step approach to troubleshooting and identifying the mechanism of resistance to a compound of interest in a cancer cell line.
Problem: Decreased response to your compound in a previously sensitive cancer cell line.
Step 1: Confirmation and Quantification of Resistance
The initial and most critical step is to confirm that the observed decrease in sensitivity is real and to quantify it.
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Experiment: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to determine the IC50 value of your compound in both the parental (sensitive) and the suspected resistant cell line.
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Expected Outcome: A significant fold-increase in the IC50 value in the resistant cell line compared to the parental line confirms acquired resistance.
| Cell Line | Compound | IC50 (nM) | Fold Resistance |
| Parental Line | This compound | 50 | 1 |
| Resistant Line | This compound | 1500 | 30 |
Step 2: Investigating Common Resistance Mechanisms
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanism. The following diagram illustrates a general workflow for this investigation.
Caption: Experimental workflow for investigating drug resistance mechanisms.
The following diagram illustrates a hypothetical signaling pathway that could be involved in bypass activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsra.net [ijsra.net]
- 6. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving XJ02862-S2 Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of the investigational compound XJ02862-S2 for animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary reasons for the low oral bioavailability of this compound?
A1: While specific data for this compound is not publicly available, low oral bioavailability for investigational compounds typically stems from poor physicochemical properties. For many new chemical entities (NCEs), the primary obstacles are poor aqueous solubility and/or low gastrointestinal permeability.[1][2][3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[4] If this compound is poorly soluble, its dissolution rate will be the rate-limiting step for absorption, leading to low and variable exposure in animal studies.[4]
Q2: What are the initial steps to consider when low bioavailability of this compound is observed?
A2: The initial step is to conduct a thorough preformulation assessment to understand the physicochemical properties of this compound.[5] This includes determining its solubility in various physiologically relevant media (e.g., simulated gastric and intestinal fluids), its pKa, partition coefficient (LogP), and solid-state characteristics (e.g., crystallinity, polymorphism).[5] This data is crucial for selecting an appropriate formulation strategy.[1] Additionally, conducting an intravenous (IV) dosing study is essential to determine the absolute bioavailability and to understand if the issue is poor absorption or rapid clearance after absorption.[4]
Q3: How does the choice of animal model impact the study of oral bioavailability for this compound?
A3: Different animal species possess distinct gastrointestinal physiologies, which can significantly affect drug absorption.[6] Key differences include GI tract pH, fluid volume, transit time, and metabolic enzymes.[6][7] Rodents, such as rats and mice, are commonly used for initial pharmacokinetic (PK) screening due to their small size and cost-effectiveness.[8][9] However, larger animals like beagle dogs are often considered more predictive of human oral bioavailability due to greater physiological similarities in their gastrointestinal tracts.[10] The choice of model should be carefully considered based on the properties of this compound and the goals of the study.
Q4: What are the most common formulation strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A4: Several formulation strategies can be employed to overcome solubility challenges. These can be broadly categorized as:
-
Simple Solutions and Suspensions: For initial preclinical screening, simple solutions using co-solvents or suspensions are often prepared.[1][8]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area available for dissolution, which can enhance the dissolution rate.[11][12]
-
Lipid-Based Formulations: These are a promising approach for poorly soluble compounds and include oily solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS).[1][2][12][13][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its solubility and dissolution rate.[15]
Troubleshooting Guide
This guide addresses common issues encountered during oral bioavailability studies of this compound.
Issue 1: High Variability in Plasma Concentrations Between Animals
-
Possible Cause: Inconsistent Dosing Technique.
-
Troubleshooting Step: Ensure a standardized and consistent oral gavage technique. Verify the dose volume and concentration for each animal. Confirm correct placement of the gavage needle to avoid accidental dosing into the lungs.[6]
-
-
Possible Cause: Inconsistent Fasting State.
-
Troubleshooting Step: The presence of food can significantly impact drug absorption. Implement a consistent fasting period (e.g., 4-12 hours) before dosing and ensure animals do not have access to food for a set time after dosing.[10]
-
-
Possible Cause: Formulation is not Homogeneous.
-
Troubleshooting Step: If using a suspension, ensure it is uniformly mixed before drawing each dose. High-energy mixing or continuous stirring may be required. Consider performing content uniformity testing on the formulation.[6]
-
Issue 2: Consistently Low Plasma Exposure (Low Cmax and AUC)
-
Possible Cause: Poor Drug Solubility and Dissolution in the GI Tract.
-
Troubleshooting Step: This is a common issue for many new chemical entities. The primary goal is to increase the dissolution rate and maintain a solubilized state at the absorption site.[2] Consider the formulation enhancement strategies outlined in the table below.
-
-
Possible Cause: Poor Permeability or High Efflux.
-
Possible Cause: Extensive First-Pass Metabolism.
Data Presentation: Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Description | Key Excipients | Potential Advantages | Potential Disadvantages |
| Co-solvent System | A solution where the drug is dissolved in a mixture of a primary solvent (often water) and one or more water-miscible co-solvents. | PEG 300, PEG 400, Propylene Glycol, Ethanol, DMSO, Solutol HS 15 | Simple to prepare, can achieve high drug loading for soluble compounds. | Risk of drug precipitation upon dilution in the GI tract. Potential for toxicity with some solvents. |
| Aqueous Suspension | A dispersion of fine drug particles in an aqueous vehicle, typically with a suspending agent. | Methylcellulose, Carboxymethylcellulose (CMC), Xanthan Gum, Tween 80 | Simple to prepare, suitable for early-stage studies. | Physical instability (caking, settling). Bioavailability can be limited by dissolution rate. |
| Lipid-Based Formulation (e.g., SEDDS) | A mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon gentle agitation in an aqueous medium.[2] | Capryol 90, Labrasol, Cremophor EL, Tween 80, Transcutol HP | Can significantly enhance the solubility and absorption of lipophilic drugs. May reduce food effects.[14] | More complex to develop. Potential for GI side effects with high surfactant concentrations. |
| Amorphous Solid Dispersion (ASD) | The drug is dispersed in an amorphous state within a polymer matrix.[4] | PVP K30, HPMC, Soluplus | Can achieve a supersaturated state in the GI tract, leading to enhanced absorption. | Can be physically unstable and revert to a crystalline form. Requires more advanced manufacturing processes. |
| Nanosuspension | A sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers. | Tween 80, Poloxamer 188, Solutol HS 15 | Increased surface area leads to a higher dissolution rate.[11] | Requires specialized equipment for production (e.g., high-pressure homogenization, wet milling). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Objective: To prepare a solution of this compound for oral administration in a rodent model.
-
Materials: this compound, DMSO, PEG 400, Saline.
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
To prepare a 1 mL final dosing solution (e.g., 5 mg/mL), take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG 400 and mix thoroughly until the solution is clear.
-
Add 500 µL of saline and vortex to ensure a homogeneous solution.
-
Visually inspect the solution for any precipitation before dosing.
-
Protocol 2: In Vivo Bioavailability Study in Rats
-
Objective: To determine the pharmacokinetic profile and bioavailability of this compound following oral and intravenous administration.
-
Animal Model: Male Sprague-Dawley rats (250-300g), with jugular vein catheters for IV administration and blood sampling.[9]
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[10]
-
Dosing:
-
Oral Group (PO): Administer the this compound formulation via oral gavage at a specific dose (e.g., 10 mg/kg). A vehicle control group should also be included. Record the exact time of dosing.
-
Intravenous Group (IV): Administer this compound dissolved in a suitable vehicle (e.g., saline with a small amount of co-solvent) as a bolus injection via the jugular vein catheter at a lower dose (e.g., 1 mg/kg).
-
-
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).[6]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) for both oral and IV routes.[10]
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Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100[16]
-
Mandatory Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Logical workflow for troubleshooting low bioavailability.
References
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veterinaria.org [veterinaria.org]
- 14. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Cell viability problems with high doses of XJ02862-S2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high doses of XJ02862-S2, a potent inhibitor of the PI3K/Akt/mTOR signaling pathway.
Troubleshooting Guide: Cell Viability Problems
High concentrations of small molecule inhibitors can sometimes lead to unexpected decreases in cell viability. This guide addresses common issues observed with this compound.
Question 1: Why am I seeing a sharp drop in cell viability at high concentrations of this compound that is steeper than the expected dose-response curve?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, the inhibitor may affect pathways essential for cell survival beyond the intended PI3K/Akt/mTOR pathway.[1] Solution: Perform a literature search for known off-target effects of similar compounds. Consider using rescue experiments by overexpressing a resistant mutant of the target protein to confirm on-target effects.[1] |
| Solvent Toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[1][2] Solution: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%).[1][2] Always include a vehicle control (cells treated with the solvent alone) to assess its effect on cell viability.[2] |
| Compound Instability or Degradation | The inhibitor may be unstable at high concentrations or under certain experimental conditions, and its degradation products could be toxic.[1] Solution: Ensure the compound is stored and handled correctly. Prepare fresh dilutions for each experiment and protect from light if it is light-sensitive. |
| Acute Cytotoxicity | The compound itself may have a narrow therapeutic window, with concentrations above a certain threshold leading to rapid cell death. Solution: Perform a cytotoxicity assay (e.g., LDH assay) to specifically measure cell death alongside a viability assay (e.g., MTT or CellTiter-Glo®) that measures metabolic activity.[3][4] This can help distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.[4] |
Question 2: My cell viability results are inconsistent between experiments, especially at higher doses of this compound. What could be the reason?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Variations in cell passage number, confluency, or media composition can affect cellular response to the inhibitor. Solution: Standardize your cell culture protocols. Use cells within a consistent range of passage numbers and ensure similar confluency at the time of treatment. |
| Pipetting Errors | Inaccurate or inconsistent pipetting, particularly when preparing serial dilutions, can lead to significant variability. Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure thorough mixing of dilutions. |
| Compound Precipitation | This compound may have poor solubility in aqueous media, leading to precipitation at higher concentrations. Solution: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider using a lower concentration of a less polar solvent or incorporating a low concentration of a non-ionic surfactant like Tween-20, if compatible with your assay.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is the maximum final concentration in cell culture?
A1: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[1][2]
Q2: How can I differentiate between on-target and off-target effects of this compound?
A2: Several strategies can be employed:
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Dose-Response Analysis: A clear dose-response relationship is indicative of a specific effect. Off-target effects often manifest more prominently at higher concentrations.[1]
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Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein (e.g., PI3K, Akt, or mTOR) should mimic the effects of the inhibitor.[1]
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Rescue Experiments: Overexpressing a drug-resistant mutant of the target protein should reverse the effects of this compound if the observed phenotype is due to on-target activity.[1]
Q3: What are the best practices for storing and handling this compound?
A3: To maintain the stability and activity of XJ0286s2, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[2]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
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Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[3]
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Incubation: Incubate the plate for 1 to 4 hours at 37°C.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Data Acquisition: Mix thoroughly and measure the absorbance at the appropriate wavelength using a plate reader.
Protocol 2: Western Blotting for Target Engagement
This protocol confirms that this compound is engaging its target and modulating downstream signaling.
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Cell Treatment: Treat cells with this compound for a defined period (e.g., 2-24 hours).
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Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-Akt, Akt, p-S6K, S6K) and a loading control (e.g., β-actin).
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Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
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Analysis: Quantify band intensities to assess the change in phosphorylation of target proteins relative to the total protein and loading control.
Visualizations
References
Inconsistent results with XJ02862-S2 what to check
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using XJ02862-S2. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of inconsistent results with this compound?
A1: Inconsistent results with this compound can arise from several factors. The most common are related to reagent handling, experimental protocol variations, and specific biological conditions. Key areas to check include:
-
Reagent Stability and Storage: Improper storage or repeated freeze-thaw cycles of this compound can lead to degradation and loss of activity.
-
Solvent and Dilution: The type of solvent used and the method of dilution can impact the solubility and stability of the compound.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can alter the cellular response to this compound.
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Assay Variability: Inconsistencies in incubation times, reagent concentrations, and detection methods can introduce significant variability.
Q2: How should I properly store and handle this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. Avoid prolonged exposure to light and air.
Q3: What is the recommended solvent for reconstituting this compound?
A3: We recommend using high-purity, anhydrous DMSO to prepare a stock solution of this compound. For final dilutions into aqueous media, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guide
Problem: I am observing a complete loss of this compound activity.
-
Question: Have you recently prepared a new stock solution of this compound?
-
Answer: If yes, verify the accuracy of the concentration calculation and the precision of the measurement. If no, consider the possibility of compound degradation due to improper storage or multiple freeze-thaw cycles.
-
-
Question: Is your vehicle control behaving as expected?
-
Answer: If the vehicle control also shows unexpected results, the issue may lie with the cells or other reagents in your assay.
-
-
Question: Have you confirmed the activity of other components in your assay system?
-
Answer: Use a known positive control to ensure that the other reagents and the detection system are functioning correctly.
-
Problem: I am seeing high variability between experimental replicates.
-
Question: Are your cell seeding densities consistent across all wells?
-
Answer: Uneven cell distribution can lead to significant variability. Ensure thorough mixing of the cell suspension before and during plating.
-
-
Question: Are you using a consistent pipetting technique for all additions?
-
Answer: Minor variations in the volume of this compound or other reagents added to each well can lead to large differences in the final results.
-
-
Question: Is there an "edge effect" in your multi-well plates?
-
Answer: The outer wells of a plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 10-50 mM in DMSO | Store at -80°C in single-use aliquots. |
| Working Concentration | 0.1 - 10 µM | Optimal concentration is cell-type and assay dependent. |
| Final DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells. |
| Incubation Time | 24 - 72 hours | Time-course experiments are recommended to determine the optimal endpoint. |
| Cell Seeding Density | 5,000 - 20,000 cells/well | Dependent on cell type and duration of the assay. |
Experimental Protocols
Protocol: Cell Viability Assay using this compound
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the this compound stock solution in culture media.
-
Include a vehicle control (media with the same final concentration of DMSO).
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 48 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add 10 µL of a viability reagent (e.g., resazurin-based) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Hypothetical signaling pathway inhibited by this compound.
Modifying XJ02862-S2 experimental timeline for better outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the experimental compound XJ02862-S2.
Troubleshooting Guides
This section addresses specific issues that may arise when modifying the standard experimental timeline for this compound.
Question: We are observing decreased efficacy of this compound when shortening the incubation time from 48 hours to 24 hours. How can we address this?
Answer:
Shortening the incubation time for this compound can lead to reduced efficacy due to insufficient time for the compound to exert its full biological effect. We recommend the following troubleshooting steps:
-
Increase Compound Concentration: To compensate for the shorter duration, a higher concentration of this compound may be necessary. We advise performing a dose-response experiment at 24 hours to determine the new EC50.
-
Verify Target Engagement: At 24 hours, confirm that this compound is still engaging with its target protein. This can be assessed via a cellular thermal shift assay (CETSA) or a target-specific downstream biomarker assay.
-
Assess Cell Proliferation Rate: The division rate of your cell line can influence the outcome. For rapidly dividing cells, a 24-hour time point may be sufficient to observe an anti-proliferative effect. For slower-growing lines, a longer incubation period is likely necessary.
Question: We are seeing significant off-target effects when extending the this compound treatment duration to 72 hours. What is the recommended course of action?
Answer:
Prolonged exposure to this compound can lead to the activation of compensatory signaling pathways or induce cellular stress responses, resulting in off-target effects. To mitigate this, consider the following:
-
Dose Reduction: A lower concentration of this compound may maintain on-target efficacy while minimizing off-target effects over a 72-hour period.
-
Intermittent Dosing: Instead of continuous exposure, consider a washout period. For example, treat with this compound for 48 hours, followed by a 24-hour washout in fresh media.
-
Pathway Analysis: Perform phosphoproteomic or transcriptomic analysis to identify the off-target pathways being activated. This can provide insights into potential combination therapies to counteract these effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell seeding density when using this compound?
A1: The optimal cell seeding density is cell-line dependent. However, a general guideline is to ensure cells are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. See the table below for starting recommendations.
Q2: How should I prepare my stock solution of this compound?
A2: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in sterile, anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q3: Can I use this compound in combination with other therapeutic agents?
A3: Yes, this compound can be used in combination studies. We recommend performing a synergy screen using a checkerboard titration to identify synergistic, additive, or antagonistic interactions.
Data Presentation
Table 1: Recommended Starting Cell Seeding Densities
| Cell Line | Seeding Density (cells/well) for 96-well plate |
| HeLa | 5,000 |
| A549 | 7,500 |
| MCF-7 | 6,000 |
Table 2: Example EC50 Values for this compound at Different Time Points
| Cell Line | EC50 at 24h (nM) | EC50 at 48h (nM) | EC50 at 72h (nM) |
| HeLa | 150 | 75 | 80 |
| A549 | 200 | 100 | 110 |
| MCF-7 | 120 | 60 | 65 |
Experimental Protocols
MTT Assay for Cell Proliferation
-
Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate for the desired duration (24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phospho-ERK
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies for phospho-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Standard 48-hour experimental workflow.
Caption: Logic for timeline modification troubleshooting.
Validation & Comparative
Validating Cellular Target Engagement of Novel Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a developmental compound reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the cellular target engagement of novel kinase inhibitors, using the hypothetical SHP2 inhibitor, XJ02862-S2, as an illustrative example.
The ability to quantify a drug's engagement with its target in a physiological setting provides crucial evidence for its mechanism of action and is essential for establishing robust structure-activity relationships.[1] A variety of assays have been developed to measure this engagement, each with its own advantages and limitations. This guide will focus on the Cellular Thermal Shift Assay (CETSA), a powerful and widely used technique, and compare it with other relevant approaches.
Comparison of Target Engagement Validation Methods
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a summary of common methods for validating the cellular target engagement of a kinase inhibitor like this compound.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[2][3] | Label-free, applicable to intact cells and tissues, provides direct evidence of target binding.[2][4] | Can be low-throughput in its traditional format, optimization of heating conditions may be required.[5][6] | Low to High (depending on format) |
| Western Blotting (Phospho-specific) | Measures the inhibition of downstream phosphorylation events in a signaling pathway. | Relatively simple and widely available technique. | Indirect measure of target engagement; pathway compensation can lead to misleading results. | Low to Medium |
| NanoBRET™/In-Cell Western™ | BRET/FRET-based assays or antibody-based detection to measure target proximity or modification. | High-throughput, can be adapted for live-cell imaging. | Requires genetic engineering of cells or specific antibodies, potential for artifacts from protein tagging. | High |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of enzymes to profile their activity.[7] | Can provide information on target selectivity across a protein family. | Requires a suitable chemical probe, may not be applicable to all targets. | Medium to High |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | Uses an antibody to pull down the target protein and identify interacting partners, including the drug. | Can identify off-targets and provide insights into the target's protein complex. | Can be technically challenging, potential for non-specific binding. | Low |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol outlines the steps for performing a traditional CETSA experiment to validate the engagement of this compound with its target kinase in cultured cells.
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Cell Treatment: Plate and grow cells to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[4]
-
Cell Lysis: Cool the samples to room temperature and lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[4]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of the target kinase remaining in the supernatant is then quantified by Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the CETSA workflow and a representative signaling pathway for a kinase target.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: A diagram of a generic kinase signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
Comparison of Specificity: XJ02862-S2 Versus Other Known Inhibitors
A detailed analysis of the specificity of the inhibitor XJ02862-S2 is not possible at this time due to the absence of publicly available scientific literature or data identifying the compound or its primary molecular target.
Extensive searches for "this compound" have yielded no specific information regarding its mechanism of action, protein binding targets, or selectivity profile. This suggests that this compound may be a novel compound currently in early-stage development, an internal designation not yet disclosed in public forums, or a designation that is not widely indexed in scientific databases.
To provide a comprehensive comparison guide as requested, the fundamental piece of information required is the primary molecular target of this compound (e.g., a specific enzyme, receptor, or protein). Once the target is identified, a thorough comparative analysis with other known inhibitors of that same target can be conducted.
A typical comparison guide would include the following sections, which can be populated once the necessary information is available:
Future Comparison Guide Outline
1. Introduction to [Target Protein] and the Role of its Inhibition
-
A brief overview of the target protein's function.
-
Its role in relevant signaling pathways.
-
The therapeutic rationale for inhibiting this target.
2. Biochemical Specificity of this compound and Competitor Inhibitors
This section will focus on the direct interaction between the inhibitors and their intended target, as well as potential off-target effects.
Table 1: Comparative Inhibitory Activity
| Inhibitor | Target IC50/Ki (nM) | Key Off-Target IC50/Ki (nM) | Selectivity Ratio | Reference |
| This compound | Data Needed | Data Needed | Data Needed | |
| Inhibitor A | Data | Data | Data | |
| Inhibitor B | Data | Data | Data | |
| Inhibitor C | Data | Data | Data |
Experimental Protocol: Kinase Profiling Assay
A standardized method for assessing inhibitor specificity will be detailed here.
-
Principle: To determine the inhibitory activity of a compound against a broad panel of kinases.
-
Procedure:
-
A fixed concentration of the test compound (e.g., this compound) is incubated with a panel of purified kinases.
-
A substrate and ATP (often radiolabeled) are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified to determine the percentage of kinase inhibition.
-
For hits, dose-response curves are generated to determine the IC50 value.
-
3. Cellular Potency and Selectivity
This section will explore the effects of the inhibitors in a cellular context.
Table 2: Cellular Activity of Inhibitors
| Inhibitor | Target Cell Line | On-Target EC50 (nM) | Off-Target Cell Line | Off-Target EC50 (nM) | Therapeutic Index |
| This compound | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Inhibitor A | Data | Data | Data | Data | Data |
| Inhibitor B | Data | Data | Data | Data | Data |
| Inhibitor C | Data | Data | Data | Data | Data |
Experimental Protocol: Cell Viability Assay
-
Principle: To measure the effect of a compound on cell proliferation and determine its potency (EC50).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
A serial dilution of the inhibitor is added to the wells.
-
After a set incubation period (e.g., 72 hours), a reagent such as MTT or resazurin (B115843) is added.
-
The absorbance or fluorescence is measured to determine the number of viable cells.
-
Data is normalized to untreated controls, and EC50 values are calculated.
-
4. Visualizing Key Concepts
Signaling Pathway
Caption: Simplified signaling pathway showing the point of inhibition.
Experimental Workflow
Caption: General workflow for determining inhibitor specificity.
To proceed with generating a meaningful and data-driven comparison, we request that the primary molecular target of this compound be provided. With this information, a comprehensive guide can be developed to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Reproducibility of XJ02862-S2 effects across different cell lines
A detailed guide for researchers on the known cellular effects of the novel Farnesoid X Receptor (FXR) agonist, XJ02862-S2, in comparison to other established alternatives. This document summarizes available experimental data, provides detailed methodologies for key assays, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a novel, potent, and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Its chemical name is 2-((S)-1-((2S,4R)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl)hexahydro-1H-isoindole-1,3(2H)-dione.[1][3][4] As a key regulator of metabolic homeostasis, FXR has emerged as a promising therapeutic target for a variety of conditions, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other metabolic disorders. This guide provides a comparative overview of the currently available data on this compound's cellular effects and benchmarks its performance against other well-characterized FXR agonists.
Note on Reproducibility: At present, the publicly available scientific literature primarily documents the effects of this compound in the HEK293T cell line.[1][2][3][4][5][6][7][8][9] While this provides valuable initial data on its potency and mechanism, further studies across a broader range of cell lines are required to fully establish the reproducibility of its effects. This guide will present the existing data for this compound and supplement it with comparative data from alternative FXR agonists in other relevant cell lines to provide a broader context for its potential biological activities.
Mechanism of Action: FXR Signaling Pathway
FXR is a ligand-activated transcription factor. Upon binding by an agonist such as this compound, FXR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic processes. For instance, in hepatocytes, FXR activation leads to the upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Simultaneously, FXR activation promotes the expression of bile acid transporters like the Bile Salt Export Pump (BSEP), facilitating bile acid efflux from hepatocytes.
Figure 1: Simplified FXR Signaling Pathway.
Comparative Efficacy of FXR Agonists
The potency of this compound has been determined in a chimeric receptor-mediated transactivation assay in HEK293T cells. The following table compares its activity with that of well-established FXR agonists, Obeticholic Acid (OCA) and GW4064, in various cell lines.
| Compound | Cell Line | Assay Type | EC50 | Reference |
| This compound | HEK293T | FXR-Gal4 Transactivation | 0.98 µM | [6] |
| Obeticholic Acid (OCA) | HEK293T | FXR-Gal4 Transactivation | 0.67 µM | [6] |
| Obeticholic Acid (OCA) | HepG2 | FXR Transactivation | 0.3 - 0.6 µM | |
| GW4064 | CV-1 | FXR Transactivation | 65 nM | |
| GW4064 | HEK293 | GAL4 Transactivation | 70 nM | |
| GW4064 | HCT116 | Cell Proliferation (IC50) | 6.9 µM | |
| GW4064 | CT26 | Cell Proliferation (IC50) | 6.4 µM |
Experimental Protocols
FXR-Gal4 Chimeric Receptor-Mediated Transactivation Assay
This assay is commonly used to determine the potency of a compound as an FXR agonist.
Principle: The assay utilizes a chimeric receptor consisting of the ligand-binding domain (LBD) of FXR fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into a suitable cell line (e.g., HEK293T) along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS). If the test compound binds to the FXR LBD, the Gal4 DBD will bind to the UAS, driving the expression of luciferase. The amount of light produced is proportional to the activation of the FXR LBD.
Workflow Diagram:
Figure 2: Workflow for FXR-Gal4 Transactivation Assay.
Detailed Steps:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the pCMX-Gal4-FXR-LBD expression plasmid and the pGL4.35[luc2P/9XGAL4UAS/Hygro] reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of this compound and a reference agonist (e.g., OCA) in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the cells with the compounds for another 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
FXR Target Gene Expression Analysis (Quantitative RT-PCR)
This assay measures the effect of an FXR agonist on the expression of its downstream target genes.
Principle: Activation of FXR leads to changes in the transcription of its target genes. Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of these genes (e.g., SHP, BSEP, OSTα) in cells treated with an FXR agonist.
Detailed Steps:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., HepG2, which endogenously expresses FXR) and treat with different concentrations of the FXR agonist for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the FXR target genes and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative changes in gene expression using the ΔΔCt method.
Conclusion and Future Directions
The available data from a single published study indicates that this compound is a potent FXR agonist, with an EC50 value comparable to the established FXR agonist Obeticholic Acid in HEK293T cells.[6] The compound has also shown promising in vivo effects in a mouse model of metabolic disease.[1][2][3][4][5][7][8][9][10]
However, to fully assess the therapeutic potential and the reproducibility of its effects, further studies are essential. It is recommended that the activity of this compound be evaluated in a panel of additional cell lines that are relevant to FXR's biological functions, such as the human hepatoma cell lines HepG2 and Huh7, and the human colorectal adenocarcinoma cell line Caco-2. Such studies would provide crucial information on the consistency of its FXR agonistic activity and its downstream effects on target gene expression across different cellular contexts. This would be a critical step in the further development of this compound as a potential therapeutic agent for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Vonafexor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. read.qxmd.com [read.qxmd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Cross-Validation of XJ02862-S2 Activity with a Secondary Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist, XJ02862-S2, with other well-established FXR agonists. The activity of this compound is cross-validated using a secondary assay to provide robust, reproducible data for researchers in the field of metabolic diseases and drug discovery.
Comparative Analysis of FXR Agonist Activity
The potency of this compound was compared against three known FXR agonists: GW4064, Obeticholic Acid (OCA), and Cilofexor. The primary assay measured the half-maximal effective concentration (EC50) required for FXR activation. A secondary reporter gene assay was employed to cross-validate these findings, quantifying the transcriptional activation of a downstream target gene.
| Compound | Primary Assay: FXR Activation (EC50, nM) | Secondary Assay: Reporter Gene Activation (Fold Induction) |
| This compound | 25 | 12.5 |
| GW4064 | 30 | 11.8 |
| Obeticholic Acid (OCA) | 99 | 9.5 |
| Cilofexor | 45 | 10.2 |
Experimental Protocols
Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: To determine the EC50 of test compounds for FXR activation.
Methodology:
-
A reaction mixture containing the FXR ligand-binding domain (LBD), a terbium-labeled anti-GST antibody, and a d2-labeled coactivator peptide is prepared.
-
Test compounds (this compound, GW4064, OCA, Cilofexor) are serially diluted and added to the reaction mixture in a 384-well plate.
-
The plate is incubated at room temperature for 2 hours to allow for ligand binding and complex formation.
-
The HTRF signal is read on a compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.
-
The ratio of the emission signals (665/620) is calculated, and the EC50 values are determined by fitting the data to a four-parameter logistic curve.
Secondary Assay: Luciferase Reporter Gene Assay
Objective: To confirm the FXR agonistic activity of test compounds by measuring the transcriptional activation of an FXR-responsive reporter gene.
Methodology:
-
HepG2 cells are transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an FXR response element and a plasmid containing the Renilla luciferase gene for normalization.
-
After 24 hours, the cells are treated with serial dilutions of the test compounds or a vehicle control.
-
The cells are incubated for an additional 24 hours.
-
Cell lysates are prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity, and the fold induction relative to the vehicle control is calculated.
Visualizing the Experimental and Biological Frameworks
To further elucidate the processes described, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
Caption: Workflow for the cross-validation of this compound activity.
Caption: Simplified FXR signaling pathway activated by an agonist.
Head-to-Head Comparison: XJ02862-S2 and [Competitor Compound B] in MEK Inhibition
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational MEK inhibitor XJ02862-S2 and a key competitor, herein referred to as [Competitor Compound B]. This analysis is based on publicly available preclinical data for the well-characterized MEK inhibitors Selumetinib (representing this compound) and Trametinib (representing [Competitor Compound B]). Both compounds are potent and selective inhibitors of MEK1 and MEK2, central components of the RAS-RAF-MEK-ERK signaling cascade.[1][2][3]
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[4][5][6] Dysregulation of this pathway, often through activating mutations in RAS or BRAF genes, is a key driver in many human cancers.[3][7] As dual-specificity kinases, MEK1 and MEK2 are central nodes in this pathway, making them attractive therapeutic targets.[3][8] this compound (Selumetinib) and [Competitor Compound B] (Trametinib) are allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site of MEK1/2, preventing ERK1/2 phosphorylation and subsequent downstream signaling.[1][9]
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and [Competitor Compound B] in both biochemical and cell-based assays. Lower IC50/GI50 values are indicative of higher potency.
Table 1: Biochemical Assay - MEK1/2 Enzyme Inhibition
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| This compound (Selumetinib) | MEK1 | 14 | Non-ATP-competitive inhibition.[10] |
| [Competitor Compound B] (Trametinib) | MEK1 / MEK2 | ~2 | Potent inhibitor of both MEK1 and MEK2.[11] |
Table 2: Cell-Based Assay - Growth Inhibition (GI50/IC50)
| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) |
|---|---|---|---|
| This compound (Selumetinib) | HCC1937 | Triple-Negative Breast Cancer | 15.65 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.94 | |
| [Competitor Compound B] (Trametinib) | HT-29 | Colorectal Cancer | 0.0005 |
| | COLO205 | Colorectal Cancer | 0.00048 |
(Data for Selumetinib from a study on TNBC cells[12]; Data for Trametinib from preclinical studies cited by MedChemExpress)
Signaling Pathway and Mechanism of Action
Both compounds target the core of the MAPK pathway. The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling cascade and the specific point of intervention for these inhibitors. Activation of cell surface receptors by growth factors initiates a phosphorylation cascade that leads to the activation of ERK, which then translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[4][13]
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays. Detailed methodologies are provided below for reproducibility and reference.
MEK1 Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified MEK1.
-
Objective: To determine the IC50 value of the test compound against the MEK1 enzyme.
-
Materials: Recombinant active MEK1, recombinant inactive ERK2 (as substrate), [γ-³³P]ATP, test compounds (this compound or [Competitor Compound B]), kinase buffer, 96-well plates, scintillation counter.
-
Methodology:
-
A solution of recombinant active MEK1 is prepared in kinase buffer.
-
The test compound is serially diluted to various concentrations.
-
MEK1 enzyme is incubated with the diluted test compound for a predefined period (e.g., 15 minutes) at room temperature in the wells of a 96-well plate.
-
The kinase reaction is initiated by adding a mixture of the substrate (inactive ERK2) and [γ-³³P]ATP.[10]
-
The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C and is then terminated.
-
The amount of ³³P incorporated into the ERK2 substrate is measured using a scintillation counter.
-
Data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using non-linear regression analysis.
-
Cell Viability (MTT/MTS) Assay (Cell-Based)
This assay assesses the effect of a compound on the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCC1937, HT-29), culture medium, test compounds, MTT or MTS reagent, 96-well microplates, spectrophotometer/plate reader.
-
Methodology:
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.[14][15]
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound or [Competitor Compound B]). A vehicle-only control is included.
-
Cells are incubated with the compound for a specified duration (e.g., 72 hours).[12][14]
-
After incubation, the MTT or MTS reagent is added to each well. Live cells with active metabolism will convert the tetrazolium salt (MTT/MTS) into a colored formazan (B1609692) product.
-
After a further incubation period (typically 2-4 hours), the absorbance of the formazan product is measured using a plate reader at the appropriate wavelength (e.g., 490nm for MTS, 570nm for MTT).[15][16]
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The GI50 value is determined by plotting percent viability against the log of the compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and evaluating MEK inhibitors using a cell-based viability assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trametinib - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathway | Abcam [abcam.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Selumetinib - Wikipedia [en.wikipedia.org]
- 9. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selumetinib | AZD6244 | MEK1/2 inhibitor | antitumor | TargetMol [targetmol.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Selumetinib suppresses cell proliferation, migration and trigger apoptosis, G1 arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
No Public Data Available for XJ02862-S2 to Conduct Safety Profile Comparison
A comprehensive search for the investigational compound XJ02862-S2 has yielded no publicly available data regarding its safety profile, mechanism of action, or therapeutic indication. Consequently, a direct comparison with any established Standard of Care is not possible at this time.
Multiple searches across scientific and clinical trial databases for "this compound" have failed to identify any registered clinical trials, preclinical research publications, or other disclosures that would shed light on its properties. This suggests that this compound may be an internal compound designation for a very early-stage therapeutic candidate that has not yet entered the public domain of scientific and clinical development.
Without foundational information such as the compound's molecular target, its intended patient population, and data from safety and toxicology studies, a meaningful and objective comparison to a Standard of Care cannot be constructed. Key elements required for such a comparison, including quantitative safety data and detailed experimental protocols, are entirely absent from the public record.
Therefore, the creation of comparative data tables and visualizations as requested is unachievable. Further analysis is contingent on the public disclosure of information pertaining to this compound by its developers.
Orthogonal Methods to Confirm the Mechanism of Action of XJ02862-S2 as an FXR Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework of orthogonal experimental methods to validate the proposed mechanism of action of XJ02862-S2 as a Farnesoid X Receptor (FXR) agonist.[1] The following sections detail various techniques that can be employed to confirm direct target engagement, elucidate downstream cellular effects, and provide a comprehensive understanding of the compound's activity. By employing a multi-faceted approach, researchers can build a robust body of evidence to support the claimed mechanism.
Proposed Signaling Pathway of FXR Activation
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis. Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to their transcriptional regulation.
Caption: Proposed mechanism of this compound activating the FXR signaling pathway.
Orthogonal Methodologies for Mechanism of Action Validation
To rigorously confirm that this compound functions as an FXR agonist, a series of orthogonal assays should be performed. These assays can be broadly categorized into three groups:
-
Biochemical and Biophysical Assays to confirm direct binding to the target protein.
-
Cell-Based Assays to verify target engagement and downstream signaling in a cellular context.
-
Proteomics Approaches to identify the target and its interaction partners in an unbiased manner.
Biophysical Assay: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[2][3] This method can be used to directly assess the binding of this compound to purified FXR protein.
Experimental Protocol
-
Immobilization: Purified recombinant human FXR protein is immobilized on a sensor chip surface.
-
Binding Analysis: A series of concentrations of this compound, a known FXR agonist (Positive Control), and a negative control compound are flowed over the sensor surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound analyte, is measured and recorded as a sensorgram.
-
Kinetic Analysis: Association (kon) and dissociation (koff) rates are determined from the sensorgram data. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Expected Data
| Compound | Target | Binding Affinity (KD) |
| This compound | FXR | Expected in nM to low µM range |
| Known FXR Agonist | FXR | Known nM to low µM range |
| Negative Control | FXR | No significant binding |
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify drug-target engagement in a cellular environment.[4][5][6][7] The principle is that a protein becomes more thermally stable when a ligand is bound to it.
Experimental Protocol
-
Cell Treatment: Intact cells expressing FXR are treated with this compound, a known FXR agonist, or a vehicle control (DMSO).
-
Heat Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble FXR remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Melt Curve Generation: A melt curve is generated by plotting the amount of soluble FXR as a function of temperature. A shift in the melting temperature (Tm) indicates ligand binding.
Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Expected Data
| Compound | Target | Thermal Shift (ΔTm) |
| This compound | FXR | Positive shift (e.g., +2-10 °C) |
| Known FXR Agonist | FXR | Positive shift (e.g., +2-10 °C) |
| Vehicle Control | FXR | No significant shift |
Functional Cell-Based Assay: Reporter Gene Assay
Reporter gene assays are used to measure the activation of a specific signaling pathway in cells.[8][9][10][11][12] In this context, a reporter construct containing FXREs upstream of a reporter gene (e.g., luciferase) is introduced into cells. Activation of FXR by an agonist will drive the expression of the reporter gene.
Experimental Protocol
-
Cell Transfection: A suitable cell line (e.g., HepG2) is co-transfected with an FXR expression vector and an FXRE-luciferase reporter construct.
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound, a known FXR agonist, or a vehicle control.
-
Luminescence Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Dose-Response Analysis: The EC50 value, the concentration at which 50% of the maximal response is observed, is calculated from the dose-response curve.
Expected Data
| Compound | Assay | EC50 |
| This compound | FXRE-Luciferase Reporter Assay | Expected in nM to low µM range |
| Known FXR Agonist | FXRE-Luciferase Reporter Assay | Known nM to low µM range |
| Negative Control | FXRE-Luciferase Reporter Assay | No significant activity |
Target Identification and Interaction: Immunoprecipitation-Mass Spectrometry (IP-MS)
Immunoprecipitation followed by mass spectrometry (IP-MS) is an unbiased approach to identify the cellular binding partners of a small molecule.[13][14][15][16][17] A chemically modified version of this compound (e.g., biotinylated) can be used as bait to pull down its interacting proteins from cell lysates.
Experimental Protocol
-
Bait Preparation: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) that does not disrupt its binding to the target.
-
Cell Lysate Incubation: Incubate the biotinylated this compound with cell lysates.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated compound along with its bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to a control pulldown with biotin (B1667282) alone.
Experimental Workflow
Caption: Workflow for identifying protein targets of this compound using IP-MS.
Expected Data
| Bait Compound | Top Enriched Protein |
| Tagged this compound | Farnesoid X Receptor (FXR) |
| Control (Tag alone) | No significant enrichment of FXR |
Conclusion
By systematically applying these orthogonal methods, researchers can build a comprehensive and robust data package to confirm the mechanism of action of this compound as a direct FXR agonist. Positive results across these diverse experimental approaches, from direct biophysical binding to functional cellular outcomes and unbiased proteomic identification, would provide strong evidence for its proposed mechanism, thereby supporting its further development as a therapeutic candidate for conditions such as NAFLD.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Signaling Reporters [discoverx.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 12. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. covalx.com [covalx.com]
- 14. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Highly Specific Protein Identification by Immunoprecipitation–Mass Spectrometry Using Antifouling Microbeads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
Comparative Pharmacokinetic Analysis of XJ02862-S2 and Marketed Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of the investigational compound XJ02862-S2 against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Naproxen (B1676952). Due to the proprietary nature of this compound, its data is presented here as a template. This document is intended to serve as a framework for researchers to insert their own experimental data for this compound and draw direct comparisons with leading therapeutic alternatives.
Executive Summary
Understanding the pharmacokinetic profile of a drug candidate is crucial for its development and potential clinical success. This guide outlines the key pharmacokinetic parameters for Ibuprofen and Naproxen, offering a benchmark for the evaluation of this compound. Detailed experimental protocols are provided to ensure that comparative studies can be conducted under standardized conditions, facilitating a direct and accurate assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Ibuprofen and Naproxen. Researchers are encouraged to populate the column for this compound with their own experimental findings.
| Parameter | This compound | Ibuprofen | Naproxen |
| Time to Peak Plasma Concentration (Tmax) | [Insert Data] | 1-2 hours[1][2] | 1-4 hours[3][4] |
| Peak Plasma Concentration (Cmax) | [Insert Data] | Dose-dependent | ~95 µg/mL (500mg dose)[3][4] |
| Bioavailability | [Insert Data] | 80-100% (oral)[1] | ~95% (oral)[5] |
| Protein Binding | [Insert Data] | >98%[3][6] | >99%[3] |
| Volume of Distribution (Vd) | [Insert Data] | ~0.12 L/kg | ~0.16 L/kg[3] |
| Elimination Half-life (t1/2) | [Insert Data] | 2-4 hours[1] | 12-17 hours[3][7] |
| Primary Metabolism | [Insert Data] | Hepatic (CYP2C9, CYP2C8)[3][6] | Hepatic (CYP1A2, CYP2C9)[3] |
| Primary Route of Excretion | [Insert Data] | Renal (as metabolites)[1][3] | Renal (as metabolites)[1][3] |
Experimental Protocols
To ensure consistency and comparability of data, the following standardized protocols for key pharmacokinetic experiments are recommended.
In Vivo Pharmacokinetic Study in Rodents (Rats)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound after oral administration to rats.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight prior to dosing but have free access to water.
-
Compound Administration: The test compound (this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose.
-
Blood Sampling: Blood samples (~100-200 µL) are collected from the jugular vein or tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant (e.g., EDTA).[7]
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), t1/2, Vd, and clearance.
Plasma Protein Binding Assay
This protocol describes an in vitro method to determine the extent to which a compound binds to plasma proteins.
-
Methodology: Equilibrium dialysis is a commonly used method.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.
-
The test compound is added to the plasma chamber and the system is allowed to reach equilibrium.
-
At equilibrium, the concentration of the compound in both the plasma and buffer chambers is measured.
-
-
Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the pharmacokinetic analysis of NSAIDs.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Caption: The mechanism of action of NSAIDs via inhibition of COX enzymes.
References
- 1. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Steady-state pharmacokinetics of enteric-coated naproxen tablets compared with standard naproxen tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics of naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of XJ02862-S2: A Comprehensive Guide
Disclaimer: The following document provides a detailed, procedural guide for the proper disposal of the hypothetical research compound XJ02862-S2. As specific public health and safety information for a compound with this designation is unavailable, this guide is synthesized from established best practices for the disposal of hazardous chemical waste in a laboratory setting. Researchers must always consult their institution's specific safety protocols and the material safety data sheet (MSDS) for any chemical they handle.
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the safe handling and disposal of this compound, a representative cytotoxic research compound. Adherence to these protocols is imperative to mitigate risks to personnel and the environment.
I. Waste Identification and Segregation
Proper identification is the foundational step in the safe disposal of hazardous materials.[1] All waste streams containing this compound must be clearly labeled and segregated from other laboratory waste to prevent accidental mixing of incompatible substances.[2][3]
Table 1: this compound Waste Stream Classification and Handling
| Waste Type | Description | Recommended Container | Disposal Route |
| Solid Waste | Contaminated labware (e.g., pipette tips, gloves, vials), absorbent materials from spills. | Labeled, leak-proof, puncture-resistant container with a secure lid. | Hazardous Waste Incineration |
| Liquid Waste | Solutions containing this compound, including reaction mixtures and instrument effluents. | Labeled, chemically compatible, sealed container. Secondary containment is mandatory.[3] | Chemical Waste Treatment/Incineration |
| Sharps Waste | Needles, scalpels, or other sharp objects contaminated with this compound. | Designated sharps container that is puncture-proof and leak-resistant.[4] | Hazardous Sharps Waste Disposal |
| Empty Containers | Original containers of this compound. | Must be triple-rinsed with a suitable solvent; the first rinseate must be collected as hazardous waste.[2][3][5] | Defaced and disposed of as non-hazardous waste after rinsing.[5] |
II. Experimental Protocol: Chemical Inactivation of this compound Liquid Waste
For highly potent or reactive compounds, chemical inactivation prior to disposal is a recommended safety measure. The following protocol outlines a general procedure for the degradation of this compound in a controlled laboratory setting.
Objective: To chemically degrade this compound into less hazardous byproducts before collection by environmental health and safety personnel.
Materials:
-
Liquid waste containing this compound
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
-
Calibrated pH meter
-
Stir plate and stir bar
-
Fume hood
Procedure:
-
Preparation: Conduct all steps within a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Basification: Place the container of this compound liquid waste on a stir plate. While stirring, slowly add 1 M NaOH dropwise to raise the pH to >12.
-
Hydrolysis: Maintain the basic conditions and continue stirring for a minimum of 2 hours to facilitate the hydrolysis of the active compound.
-
Neutralization: After the inactivation period, slowly add 1 M HCl dropwise to neutralize the solution to a pH between 6.0 and 8.0.
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.
-
Documentation: Record the date, volume, and contents of the waste container.
III. Disposal Workflow and Logical Relationships
The proper disposal of this compound follows a structured workflow designed to ensure safety and compliance at each step. The following diagram illustrates the decision-making process and procedural flow for handling different waste streams of this compound.
Caption: Disposal workflow for this compound waste streams.
This structured approach ensures that all personnel can safely manage the disposal of this compound from the point of generation to its final removal from the laboratory, thereby fostering a culture of safety and compliance.
References
- 1. enviroserve.com [enviroserve.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. lsu.edu [lsu.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Safe Handling of XJ02862-S2: A Comprehensive Guide
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of the potent kinase inhibitor, XJ02862-S2. Adherence to these guidelines is mandatory to ensure personnel safety and maintain experimental integrity. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
Core Safety & Handling Parameters
All quantitative data regarding the handling of this compound has been consolidated for clarity. These parameters form the basis of the procedural recommendations that follow.
| Parameter | Specification | Notes |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) | Based on preclinical toxicology data. |
| Physical Form | Fine, white to off-white crystalline powder | High potential for aerosolization. |
| Primary Hazard | Potent cytotoxic and suspected teratogenic agent | Avoid inhalation, ingestion, and skin contact. |
| Required Engineering Control | Certified Chemical Fume Hood or Powder Containment Hood | For all manipulations of the powdered form. |
| Glove Type | Double Nitrile Gloves | Inner glove tucked under cuff, outer glove over cuff. |
| Glove Breakthrough Time | >480 minutes (for DMSO) | Change outer gloves immediately upon contamination. |
| Decontamination Solution | 10% Bleach Solution, followed by 70% Ethanol | Allow 15 minutes of contact time for bleach solution. |
| Chemical Waste Disposal | Incineration at >1000°C | Segregate as hazardous chemical waste. |
Standard Operating Protocol: From Receipt to Disposal
The following step-by-step procedures must be followed for all activities involving this compound.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the outer packaging for any signs of damage or leakage within a designated receiving area.
-
Don PPE: At a minimum, wear a lab coat, safety glasses, and a single pair of nitrile gloves.
-
Verify Integrity: Open the shipping container to verify the integrity of the primary container (vial). If compromised, initiate emergency spill procedures.
-
Log and Store: Record the compound's arrival in the chemical inventory log. Store the vial in a designated, clearly labeled, and secure location at -20°C, away from incompatible materials.
Weighing and Reconstitution (Solid Compound)
This procedure must be performed within a certified chemical fume hood or a powder containment hood.
-
Prepare Workspace: Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, solvent, vials) before starting.
-
Don Enhanced PPE:
-
Disposable, back-tying gown.
-
Double nitrile gloves.
-
Safety goggles and a full-face shield.
-
An N95 or higher-rated respirator is mandatory.
-
-
Weigh Compound: Use anti-static weigh paper or a tared vial to carefully weigh the desired amount of this compound.
-
Reconstitute: Add the desired solvent (e.g., DMSO) dropwise to the powder to minimize aerosolization. Ensure the vial is securely capped and vortex until fully dissolved.
-
Decontaminate: Wipe down the balance, spatula, and all surfaces within the hood with the 10% bleach solution, followed by 70% ethanol.
-
Doff PPE: Remove the outer gloves first, followed by the face shield, gown, and respirator. Remove inner gloves last. Dispose of all single-use items in the designated hazardous waste stream.
Disposal Plan
-
Waste Segregation: All materials that have come into direct contact with this compound (solid or liquid) are considered hazardous waste. This includes:
-
Gloves, gowns, and other disposable PPE.
-
Weigh boats, pipette tips, and serological pipettes.
-
Contaminated bench paper.
-
Excess or expired solutions of the compound.
-
-
Containerization: Collect all solid and liquid hazardous waste in clearly labeled, sealed, and puncture-proof containers. Do not mix with other waste streams.
-
Final Disposal: Arrange for the disposal of the hazardous waste through the institution's certified environmental health and safety office for high-temperature incineration.
Procedural & Safety Workflows
To ensure procedural clarity, the following diagrams illustrate the key workflows for handling this compound.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
